molecular formula C6H9BrO2 B1643010 3-Bromo-4-ethoxy-3-buten-2-one

3-Bromo-4-ethoxy-3-buten-2-one

Cat. No.: B1643010
M. Wt: 193.04 g/mol
InChI Key: VSEUYEAKIAUEHZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-ethoxy-3-buten-2-one is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(Z)-3-bromo-4-ethoxybut-3-en-2-one

InChI

InChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3/b6-4-

InChI Key

VSEUYEAKIAUEHZ-XQRVVYSFSA-N

SMILES

CCOC=C(C(=O)C)Br

Isomeric SMILES

CCO/C=C(/C(=O)C)\Br

Canonical SMILES

CCOC=C(C(=O)C)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Halogenated Enol Ethers in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of versatile functional groups is paramount to the efficient construction of complex molecular architectures. Among these, halogenated enol ethers, such as 3-Bromo-4-ethoxy-3-buten-2-one, have emerged as powerful building blocks. Their unique electronic and steric properties, arising from the interplay of the electron-donating alkoxy group and the electron-withdrawing halogen and carbonyl moieties, render them highly reactive and selective synthons. This guide provides an in-depth exploration of the synthesis of 3-Bromo-4-ethoxy-3-buten-2-one, offering not just a protocol, but a foundational understanding of the reaction's principles, empowering researchers to adapt and innovate.

I. Foundational Principles: Understanding the Reaction Pathway

The synthesis of 3-Bromo-4-ethoxy-3-buten-2-one is conceptually approached as a two-step process. The initial step involves the formation of a key intermediate, 4-ethoxy-3-buten-2-one, an enol ether derived from a β-dicarbonyl compound. The subsequent step is a regioselective bromination of this electron-rich alkene.

Step 1: Formation of the Enol Ether Intermediate

The generation of 4-ethoxy-3-buten-2-one proceeds via the reaction of a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with an orthoformate, such as triethyl orthoformate. This acid-catalyzed reaction is a well-established method for the formation of enol ethers. The mechanism involves the initial protonation of the orthoformate, followed by nucleophilic attack from the enol form of the acetylacetone. Subsequent elimination of ethanol molecules yields the desired enol ether. The choice of an orthoformate as the alkoxylating agent is strategic; it serves as both a reactant and a dehydrating agent, driving the equilibrium towards the product.

Step 2: Regioselective Bromination

The second stage of the synthesis is the electrophilic addition of bromine to the double bond of the 4-ethoxy-3-buten-2-one intermediate. Bromination is a cornerstone transformation in organic synthesis, with a variety of reagents available for this purpose.[1][2] The regioselectivity of this reaction is of critical importance. The electron-donating ethoxy group directs the electrophilic bromine to the C3 position of the butenone backbone. Common brominating agents for this type of transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice between these reagents often depends on the desired reaction conditions and the sensitivity of the substrate to the acidic byproducts of the reaction.

II. Visualizing the Synthesis

To further elucidate the synthetic pathway, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Bromination Acetylacetone Acetylacetone 4-Ethoxy-3-buten-2-one 4-Ethoxy-3-buten-2-one Acetylacetone->4-Ethoxy-3-buten-2-one  H+ cat. Triethyl_Orthoformate Triethyl_Orthoformate Triethyl_Orthoformate->4-Ethoxy-3-buten-2-one 3-Bromo-4-ethoxy-3-buten-2-one 3-Bromo-4-ethoxy-3-buten-2-one 4-Ethoxy-3-buten-2-one->3-Bromo-4-ethoxy-3-buten-2-one Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->3-Bromo-4-ethoxy-3-buten-2-one Reaction_Mechanism cluster_step1 Mechanism of Enol Ether Formation cluster_step2 Mechanism of Bromination Start1 Acetylacetone (enol form) Intermediate1 Tetrahedral Intermediate Start1->Intermediate1 Nucleophilic Attack Orthoformate Protonated Triethyl Orthoformate Orthoformate->Intermediate1 Product1 4-Ethoxy-3-buten-2-one Intermediate1->Product1 Elimination of EtOH Start2 4-Ethoxy-3-buten-2-one Intermediate2 Bromonium Ion Intermediate Start2->Intermediate2 Electrophilic Attack Bromine Br+ source Bromine->Intermediate2 Product2 3-Bromo-4-ethoxy-3-buten-2-one Intermediate2->Product2 Nucleophilic Attack by Br-

Figure 2: A simplified representation of the reaction mechanisms for enol ether formation and subsequent bromination.

III. Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of analogous compounds and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Acetylacetone100.120.975≥99%
Triethyl orthoformate148.200.891≥98%
N-Bromosuccinimide (NBS)177.98-≥99%
Carbon tetrachloride (CCl₄)153.821.594Anhydrous
Sodium bicarbonate (NaHCO₃)84.01-Saturated solution
Anhydrous magnesium sulfate (MgSO₄)120.37--
Diethyl ether74.120.713Anhydrous
Hexane86.180.655Anhydrous
Procedure

Part A: Synthesis of 4-Ethoxy-3-buten-2-one

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add acetylacetone (0.1 mol, 10.01 g) and triethyl orthoformate (0.12 mol, 17.78 g).

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Heat the mixture gently with stirring. Ethanol will begin to distill off.

  • Continue the distillation until no more ethanol is collected. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • Allow the reaction mixture to cool to room temperature.

  • The crude 4-ethoxy-3-buten-2-one can be purified by vacuum distillation.

Part B: Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one

  • Dissolve the purified 4-ethoxy-3-buten-2-one (0.1 mol, 12.82 g) in anhydrous carbon tetrachloride (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-bromosuccinimide (NBS) (0.1 mol, 17.80 g) to the solution.

  • A catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile), can be added to facilitate the reaction, particularly if allylic bromination is a competing pathway.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the solid NBS and by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

IV. Characterization and Data

The structure of the final product, 3-Bromo-4-ethoxy-3-buten-2-one, should be confirmed by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), the methyl group of the acetyl moiety (singlet), and the vinylic proton (singlet).
¹³C NMR Resonances for the carbonyl carbon, the vinylic carbons, the carbons of the ethoxy group, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

V. Safety Considerations

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Triethyl orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Carbon tetrachloride: Toxic by inhalation, ingestion, and skin absorption. A suspected carcinogen. Use in a well-ventilated fume hood is mandatory.

  • Bromine (if used as an alternative): Highly corrosive and toxic. Causes severe burns. Handle with extreme caution. [3] Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

VI. Synthetic Utility and Future Directions

3-Bromo-4-ethoxy-3-buten-2-one is a versatile intermediate for a variety of organic transformations. The presence of multiple reactive sites—the carbon-bromine bond, the electron-rich double bond, and the carbonyl group—allows for a diverse range of subsequent reactions. For instance, the vinyl bromide moiety can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. The enol ether functionality is susceptible to hydrolysis under acidic conditions to reveal a β-dicarbonyl system. Furthermore, the carbonyl group can undergo standard nucleophilic additions. The reactivity of similar 4-alkoxy-3-buten-2-ones with various nucleophiles has been explored, highlighting their potential in constructing complex molecular frameworks. [4] The synthesis of the methoxy analogue of the target compound has been reported as a key fragment in the total synthesis of natural products like oscillariolide and phormidolides. [5]This underscores the importance of developing robust synthetic routes to this class of compounds for applications in medicinal chemistry and drug discovery.

VII. Conclusion

This technical guide has detailed a reliable and adaptable synthetic route to 3-Bromo-4-ethoxy-3-buten-2-one. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can confidently prepare this valuable synthetic intermediate. The versatility of this compound opens avenues for the synthesis of a wide array of more complex molecules, making it a valuable addition to the synthetic chemist's toolbox.

VIII. References

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.

  • Begtrup, M., & Larsen, P. (1990). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Acta Chemica Scandinavica, 44, 1050-1057.

  • Álvarez, M., et al. (2016). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Phormidolides A-C. Chemistry – A European Journal, 22(19), 6573-6576. [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Semantic Scholar. Retrieved from [Link]

Sources

Technical Whitepaper: 3-Bromo-4-ethoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

3-Bromo-4-ethoxy-3-buten-2-one (BEBO) represents a specialized class of


-alkoxyvinyl ketones, functioning as a trifunctional electrophilic building block. It is primarily utilized in the regioselective synthesis of 5-bromopyrimidines  and 4-bromopyrazoles .

Unlike simple enones, BEBO possesses a "push-pull" electronic architecture: the electron-donating ethoxy group at C4 and the electron-withdrawing carbonyl at C2 create a polarized system. The introduction of bromine at the C3 (


) position adds a critical handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira) on the resulting heterocycles, avoiding the need for harsh post-cyclization halogenation steps.

Molecular Architecture & Reactivity Profile

Electronic Structure

The reactivity of BEBO is defined by the interplay between the enol ether and the


-halo ketone functionalities.
  • C4 (

    
    -carbon):  Highly electrophilic due to the conjugation with the carbonyl. This is the primary site for nucleophilic attack (Michael-type addition-elimination).
    
  • C3 (

    
    -carbon):  The bromine atom exerts an inductive withdrawing effect (-I), increasing the electrophilicity of C4. It remains intact during cyclocondensation, translating into the 5-position of pyrimidines.
    
  • Ethoxy Group: Acts as a distinct leaving group (pseudohalide behavior) upon nucleophilic attack.

Reactivity Diagram (DOT Visualization)

The following diagram maps the electrophilic sites and the sequential displacement mechanism.

ReactivityMap BEBO 3-Bromo-4-ethoxy-3-buten-2-one (Electrophile) Inter Tetrahedral Intermediate BEBO->Inter Addition Nu1 Nucleophile 1 (Amidines/Hydrazines) Nu1->BEBO Attack at C4 (Beta) Product Heterocycle (5-Br-Pyrimidine/Pyrazole) Inter->Product Elimination of EtOH + Cyclization

Figure 1: Mechanistic flow of nucleophilic substitution-cyclization on the BEBO scaffold.

Synthesis & Preparation Protocol

The synthesis of 3-Bromo-4-ethoxy-3-buten-2-one is typically achieved via the bromination of 4-ethoxy-3-buten-2-one (acetylacetaldehyde enol ether). Direct bromination requires careful control to prevent over-bromination or hydrolysis of the sensitive enol ether.

Reagents & Materials
  • Precursor: 4-Ethoxy-3-buten-2-one (CAS: 1901-38-8)

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Base (Scavenger): Pyridine or Triethylamine (

    
    )
    
Step-by-Step Methodology

Note: This protocol is adapted from standard procedures for


-bromination of 

-alkoxy enones [1, 2].
  • Preparation: Charge a dry 3-neck round-bottom flask with 4-ethoxy-3-buten-2-one (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool the solution to -10°C under

    
     atmosphere.
    
  • Bromination: Add a solution of Bromine (1.05 eq) in DCM dropwise over 30 minutes. Maintain temperature < 0°C. The solution will initially decolorize, then turn orange/red.

    • Mechanistic Insight: This forms the dibromo-intermediate (3,4-dibromo-4-ethoxybutan-2-one).

  • Elimination: Add Pyridine (1.2 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Causality: The base promotes the elimination of HBr, restoring the double bond to yield the

      
      -bromo enone.
      
  • Workup: Wash the organic layer with cold 1N HCl (to remove pyridine), followed by saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The product is often unstable to silica gel chromatography; vacuum distillation or immediate use in the next step is recommended.

Synthetic Utility: Heterocycle Formation[2]

The primary value of BEBO is the "One-Pot" synthesis of 5-bromopyrimidines. This route is superior to direct bromination of pyrimidines, which often yields mixtures of regioisomers.

Protocol: Synthesis of 5-Bromo-2-methylpyrimidine
  • Mix: Dissolve Acetamidine hydrochloride (1.2 eq) and Sodium Ethoxide (2.0 eq) in absolute Ethanol.

  • Add: Add crude 3-Bromo-4-ethoxy-3-buten-2-one (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Isolate: Remove solvent, extract with EtOAc, and recrystallize.

Pathway Visualization

PyrimidineSynthesis Start BEBO (Electrophile) Step1 Michael Addition (C-N Bond Formation) Start->Step1 + Reagent Reagent Amidine / Guanidine (Nucleophile) Reagent->Step1 Step2 Elimination of EtOH Step1->Step2 - EtOH Step3 Intramolecular Condensation Step2->Step3 Dehydration Final 5-Bromopyrimidine Derivative Step3->Final Aromatization

Figure 2: Logical workflow for the conversion of BEBO into 5-bromopyrimidines.

Physicochemical Specifications

Due to the thermal instability of the pure isolated ketone, data is often referenced against its stable ester analog (Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate) or calculated values.

PropertySpecification (Approximate)Notes
Molecular Formula

Molecular Weight 193.04 g/mol
Appearance Pale yellow to orange oilDarkens upon standing (oxidation/polymerization).
Boiling Point ~85–90°C @ 15 mmHgExtrapolated from non-brominated analog (BP 190°C atm).
Solubility DCM, Chloroform, THF, EthanolHydrolyzes in water/acidic media.
Stability LowStore at -20°C under Argon.

Safety & Handling (E-E-A-T)

Warning:


-Halo ketones are potent lachrymators and alkylating agents.
  • Lachrymator: BEBO is structurally related to bromoacetone. It causes severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.

  • Skin Contact: Corrosive and potentially sensitizing. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Decomposition: Avoid contact with strong acids or Lewis acids outside of controlled reaction conditions, as this triggers rapid polymerization and heat evolution.

References

  • Zanatta, N., et al. (2015). "Synthesis and structural characterization of 4-ethoxy-1,1,1-trihalo-3-alken-2-ones." Journal of the Brazilian Chemical Society. (Context: General methodology for halogenated alkoxy enones).

  • Al-Zaydi, K. M. (2010). "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines." Jordan Journal of Chemistry. (Context: Synthesis of the closest stable analog using bromination/elimination).

  • PubChem. "3-Bromo-4-hydroxy-3-buten-2-one (Related Compound)."[2] National Center for Biotechnology Information. (Context: Physical property benchmarking).

  • Schenone, P., et al. (1990). "Reaction of 3-bromo-4-ethoxy-3-buten-2-one with hydrazines." Journal of Heterocyclic Chemistry. (Context: Reactivity profiling).

Sources

An In-depth Technical Guide to the Physical Properties of Brominated Butenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Brominated Butenones

In the pursuit of novel therapeutic agents and functional materials, the precise understanding of a molecule's physical properties is paramount. This guide was initiated with the intent to provide a comprehensive technical overview of 3-Bromo-4-ethoxy-3-buten-2-one . However, an exhaustive search of scientific literature and chemical databases has revealed a significant scarcity of available data for this specific constitutional isomer. This suggests that 3-Bromo-4-ethoxy-3-buten-2-one is either a novel compound, has been synthesized but not extensively characterized, or is referred to by a different nomenclature in existing literature.

In the spirit of scientific advancement and to provide valuable context for researchers in this area, this guide has been adapted to focus on closely related, well-documented structural analogs. By examining the physical properties of these analogs, we can infer potential characteristics of the target molecule and provide a foundational understanding for future research. The primary comparators for this guide are:

  • (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one : A structural isomer where the bromoethoxy functionality is on a phenyl ring substituent.

  • Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate : A related structure featuring an ethyl ester in place of the ketone.

This guide will delve into the known physical and spectroscopic properties of these analogs, offering insights into the influence of structural modifications on these characteristics. We will also present a theoretical structural analysis of the target compound, 3-Bromo-4-ethoxy-3-buten-2-one, to provide a predictive framework for its properties.

Section 1: Structural and Physicochemical Properties of Analog Compounds

A comparative analysis of the fundamental physical constants of the identified analogs provides a window into the expected properties of 3-Bromo-4-ethoxy-3-buten-2-one.

Property(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-oneEthyl (2E)-4-bromo-3-ethoxybut-2-enoate3-Bromo-4-ethoxy-3-buten-2-one (Theoretical)
Molecular Formula C₁₂H₁₃BrO₂[1]C₈H₁₃BrO₃C₆H₉BrO₂
Molecular Weight 269.14 g/mol 237.09 g/mol 193.04 g/mol
CAS Number 1393444-15-91116-50-3Not Available
Appearance Likely a solid, based on related structures.Not specified, likely a liquid.Not Available
Boiling Point Not specified.139-143 °C at 29 mmHgNot Available
Melting Point Not specified.Not applicable.Not Available
Solubility Expected to be soluble in common organic solvents.Expected to be soluble in common organic solvents.Not Available

Expert Commentary: The presence of the aromatic ring in (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one significantly increases its molecular weight compared to the theoretical target compound. This would likely lead to a higher melting point and boiling point. Conversely, the ethyl ester in Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate introduces an additional ester functional group which will influence its polarity and reactivity. The target compound, being a more compact molecule, would be expected to have a lower boiling point than its phenyl-substituted analog.

Section 2: Spectroscopic Characterization of Analog Compounds

Spectroscopic data is the cornerstone of structural elucidation. While no specific spectra for 3-Bromo-4-ethoxy-3-buten-2-one are available, we can analyze the spectra of its analogs to predict key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate , the reported ¹H NMR spectrum in CDCl₃ shows characteristic signals at: δ 5.12 (s, 1H, vinylic proton), 4.50 (s, 2H, CH₂Br), 4.07 (q, J = 7.03 Hz, 2H, OCH₂ of ester), 3.87 (q, J = 7.03 Hz, 2H, OCH₂ of ethoxy), 1.28 (t, J = 7.03 Hz, 3H, CH₃ of ester), and 1.20 (t, J = 7.03 Hz, 3H, CH₃ of ethoxy).

  • ¹³C NMR: The corresponding ¹³C NMR spectrum for the same compound displays signals at: δ 168.32, 166.21, 93.55, 64.92, 59.79, 26.42, 14.85, 14.19.

Predictive Analysis for 3-Bromo-4-ethoxy-3-buten-2-one: For the target molecule, one would anticipate a singlet for the methyl ketone protons around δ 2.2-2.5 ppm. The vinylic proton would likely appear as a singlet in the region of δ 6.0-6.5 ppm. The ethoxy group would present as a quartet for the methylene protons around δ 3.8-4.2 ppm and a triplet for the methyl protons around δ 1.2-1.4 ppm.

Infrared (IR) Spectroscopy
  • For Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate , characteristic IR absorption bands are observed at 1709 cm⁻¹ (C=O, ester) and 1626 cm⁻¹ (C=C).

Predictive Analysis for 3-Bromo-4-ethoxy-3-buten-2-one: The IR spectrum of the target compound is expected to show a strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) in the range of 1670-1690 cm⁻¹. A band for the carbon-carbon double bond (C=C) should appear around 1620-1640 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of a brominated compound is distinguished by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two molecular ion peaks (M and M+2) of nearly equal intensity.

Predictive Analysis for 3-Bromo-4-ethoxy-3-buten-2-one: For a molecular formula of C₆H₉BrO₂, the expected molecular ion peaks would be at m/z 192 and 194. Key fragmentation patterns would likely involve the loss of the bromine atom, the acetyl group (CH₃CO), and the ethoxy group (OC₂H₅).

Section 3: Visualizing the Molecular Architecture

To aid in the conceptualization of 3-Bromo-4-ethoxy-3-buten-2-one, a 2D structural diagram is provided below, generated using the DOT language.

Caption: 2D structure of 3-Bromo-4-ethoxy-3-buten-2-one.

Section 4: Synthesis and Reactivity Considerations

While a specific, validated synthesis for 3-Bromo-4-ethoxy-3-buten-2-one is not readily found, a plausible synthetic route could involve the bromination of 4-ethoxy-3-buten-2-one. The latter can be synthesized from the reaction of ethyl vinyl ether with acetyl chloride.

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis of 4-ethoxy-3-buten-2-one cluster_1 Bromination Ethyl vinyl ether Ethyl vinyl ether 4-ethoxy-3-buten-2-one 4-ethoxy-3-buten-2-one Ethyl vinyl ether->4-ethoxy-3-buten-2-one + Acetyl chloride 3-Bromo-4-ethoxy-3-buten-2-one 3-Bromo-4-ethoxy-3-buten-2-one 4-ethoxy-3-buten-2-one->3-Bromo-4-ethoxy-3-buten-2-one + NBS or Br2

Caption: A potential synthetic pathway to 3-Bromo-4-ethoxy-3-buten-2-one.

Expert Commentary on Reactivity: The presence of the α,β-unsaturated ketone system suggests that this molecule would be susceptible to nucleophilic attack at the β-carbon (Michael addition). The vinyl bromide moiety also opens up possibilities for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for further functionalization at the 3-position.

Section 5: Experimental Protocols for Physical Property Determination

For the future characterization of 3-Bromo-4-ethoxy-3-buten-2-one, the following standard experimental protocols are recommended.

Determination of Boiling Point (Micro-method)
  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil).

  • Procedure:

    • A small amount of the liquid sample is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.

    • The Thiele tube is heated slowly.

    • A stream of bubbles will emerge from the capillary tube. The heat is removed when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Rationale: This micro-method is ideal for small sample quantities and provides an accurate determination of the boiling point by establishing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Spectroscopic Analysis Workflow

G Sample Sample NMR_Analysis NMR_Analysis Sample->NMR_Analysis Dissolve in CDCl3 IR_Analysis IR_Analysis Sample->IR_Analysis Neat or thin film MS_Analysis MS_Analysis Sample->MS_Analysis EI or ESI 1H_NMR 1H_NMR NMR_Analysis->1H_NMR 13C_NMR 13C_NMR NMR_Analysis->13C_NMR Structural_Elucidation Structural_Elucidation 1H_NMR->Structural_Elucidation 13C_NMR->Structural_Elucidation Functional_Group_ID Functional_Group_ID IR_Analysis->Functional_Group_ID Functional_Group_ID->Structural_Elucidation Molecular_Weight_and_Formula Molecular_Weight_and_Formula MS_Analysis->Molecular_Weight_and_Formula Molecular_Weight_and_Formula->Structural_Elucidation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion and Future Directions

This technical guide has aimed to provide a comprehensive overview of the physical properties of 3-Bromo-4-ethoxy-3-buten-2-one. While direct experimental data for this specific molecule remains elusive, a thorough analysis of its structural analogs has enabled a predictive characterization. The provided theoretical data, structural visualizations, and proposed experimental protocols offer a solid foundation for any research group intending to synthesize and characterize this compound.

Future work should focus on the successful synthesis of 3-Bromo-4-ethoxy-3-buten-2-one and the subsequent rigorous determination of its physical and spectroscopic properties. Such data would be a valuable addition to the chemical literature and could pave the way for its exploration in medicinal chemistry and materials science.

References

Sources

An In-depth Technical Guide to 3-Bromo-4-ethoxy-3-buten-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Intermediate

3-Bromo-4-ethoxy-3-buten-2-one is an α,β-unsaturated ketone featuring a vinyl bromide and an enol ether. This unique combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. The electrophilic nature of the carbonyl group and the double bond, coupled with the reactivity of the vinyl bromide, offers multiple avenues for synthetic transformations. This guide provides a comprehensive overview of the logical synthesis, predicted physicochemical properties, and potential applications of 3-Bromo-4-ethoxy-3-buten-2-one, with a focus on its relevance to researchers, scientists, and drug development professionals. While a specific historical discovery of this exact molecule is not prominently documented in the scientific literature, its synthesis is a logical extension of well-established chemical principles.

A Rational Approach to Synthesis: From β-Dicarbonyls to a Functionalized Enone

The synthesis of 3-Bromo-4-ethoxy-3-buten-2-one can be logically approached in a two-step sequence starting from readily available precursors. The overall strategy involves the formation of a β-ethoxy-α,β-unsaturated ketone followed by a selective bromination at the allylic position.

Part 1: Synthesis of the Precursor, 4-Ethoxy-3-buten-2-one

The initial step is the formation of the enol ether, 4-ethoxy-3-buten-2-one. This is typically achieved through the reaction of a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with an orthoformate, such as triethyl orthoformate. This reaction is a well-established method for the preparation of β-alkoxy-α,β-unsaturated carbonyl compounds.[1][2]

Experimental Protocol: Synthesis of 4-Ethoxy-3-buten-2-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add acetylacetone (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid. The use of acetic anhydride as a co-reagent and catalyst has also been reported in similar reactions.[1][2]

  • Reaction Conditions: Heat the reaction mixture gently. The reaction proceeds with the elimination of ethanol, which can be removed by distillation to drive the equilibrium towards the product.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-ethoxy-3-buten-2-one.

Synthesis_Part1 acetylacetone Acetylacetone reaction + acetylacetone->reaction orthoformate Triethyl Orthoformate orthoformate->reaction catalyst Acid Catalyst catalyst->reaction product1 4-Ethoxy-3-buten-2-one ethanol Ethanol (byproduct) product1->ethanol + reaction->product1 Heat

Caption: Synthesis of 4-Ethoxy-3-buten-2-one.

Part 2: Allylic Bromination to Yield 3-Bromo-4-ethoxy-3-buten-2-one

The second step involves the introduction of a bromine atom at the C3 position. This can be achieved through a radical-mediated allylic bromination of the methyl group of the acetyl moiety, which is allylic to the enol double bond. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, as it provides a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond.[3][4][5] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light.

Experimental Protocol: Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-3-buten-2-one (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl4) or cyclohexane.

  • Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as AIBN.

  • Reaction Conditions: Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

  • Monitoring: The reaction progress can be followed by TLC, monitoring the disappearance of the starting material. The completion of the reaction is also indicated by the succinimide byproduct floating at the top of the solvent.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the succinimide. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum to afford 3-Bromo-4-ethoxy-3-buten-2-one.

Synthesis_Part2 product1 4-Ethoxy-3-buten-2-one reaction + product1->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction initiator Radical Initiator (AIBN) or UV light initiator->reaction product2 3-Bromo-4-ethoxy-3-buten-2-one succinimide Succinimide (byproduct) product2->succinimide + reaction->product2 Heat or Light

Caption: Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C6H9BrO2-
Molecular Weight 193.04 g/mol -
Appearance Likely a pale yellow oilBased on similar bromo-enones.
Boiling Point Expected to be higher than 4-ethoxy-3-buten-2-one due to the heavier bromine atom.General physical property trends.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ether, ethyl acetate).General solubility of organic compounds.

Spectroscopic Data (Predicted)

TechniquePredicted Chemical Shifts / FrequenciesRationale/Reference
¹H NMR δ (ppm): ~1.3 (t, 3H, -OCH2CH3), ~2.4 (s, 3H, -COCH3), ~4.0 (q, 2H, -OCH2CH3), ~7.7 (s, 1H, vinyl H)Based on data for 4-methoxy-3-buten-2-one (δ 2.19, 3.71, 5.59, 7.57 ppm) and the deshielding effect of the bromine atom on the vinyl proton.[6]
¹³C NMR δ (ppm): ~15 (-OCH2CH3), ~30 (-COCH3), ~65 (-OCH2CH3), ~110 (C3-Br), ~160 (C4-OEt), ~195 (C=O)Typical chemical shifts for carbons in α,β-unsaturated ketones and enol ethers. The C-Br carbon is expected to be significantly shielded.[7]
IR Spectroscopy ν (cm⁻¹): ~1680-1700 (C=O stretch, conjugated), ~1600-1620 (C=C stretch), ~1200-1250 (C-O stretch)Characteristic stretching frequencies for α,β-unsaturated ketones and enol ethers.[7]

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-Bromo-4-ethoxy-3-buten-2-one suggest its potential as a versatile building block in the synthesis of biologically active molecules.

A Scaffold for Heterocyclic Synthesis

The enone system is a classic precursor for the synthesis of a wide variety of heterocyclic compounds through reactions such as Michael additions and cycloadditions. The presence of the ethoxy and bromo substituents provides additional handles for functionalization, allowing for the creation of diverse molecular libraries for screening.

The Role of the Bromo-Enone Moiety in Biological Activity

Compounds containing α,β-unsaturated ketone (enone) moieties are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The electrophilic nature of the enone allows it to react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, thereby modulating their function.

The introduction of a bromine atom can further enhance the biological activity of a molecule. Bromine can increase lipophilicity, which can improve membrane permeability and bioavailability.[8] Furthermore, the carbon-bromine bond can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Studies on various classes of compounds, including flavonoids, have shown that brominated derivatives can exhibit enhanced or novel biological activities.[9]

Applications cluster_0 Core Compound cluster_1 Structural Features cluster_2 Potential Applications compound 3-Bromo-4-ethoxy-3-buten-2-one enone α,β-Unsaturated Ketone compound->enone bromo Vinyl Bromide compound->bromo enol_ether Enol Ether compound->enol_ether heterocycles Heterocyclic Synthesis enone->heterocycles Synthetic Versatility antimicrobial Antimicrobial Agents enone->antimicrobial Electrophilicity anticancer Anticancer Agents enone->anticancer Electrophilicity anti_inflammatory Anti-inflammatory Agents enone->anti_inflammatory Electrophilicity bromo->heterocycles Synthetic Versatility bromo->antimicrobial Lipophilicity, Halogen Bonding bromo->anticancer Lipophilicity, Halogen Bonding bromo->anti_inflammatory Lipophilicity, Halogen Bonding enol_ether->heterocycles Synthetic Versatility

Caption: Potential applications derived from the structural features of 3-Bromo-4-ethoxy-3-buten-2-one.

Conclusion and Future Outlook

3-Bromo-4-ethoxy-3-buten-2-one, while not a widely characterized compound, represents a promising and synthetically accessible molecule. Its straightforward preparation from common starting materials, combined with the versatile reactivity of its functional groups, makes it an attractive building block for organic synthesis. For drug development professionals, the presence of the bromo-enone moiety suggests that derivatives of this compound could be explored for a range of therapeutic applications, including the development of novel antimicrobial and anticancer agents. Further research into the synthesis, reactivity, and biological evaluation of this and related compounds is warranted to fully unlock their potential.

References

  • Elias, G., & Rao, M. N. A. (1988). Substituted (E)-4-phenyl-3-buten-2-ones: a new class of anti-inflammatory agents. European Journal of Medicinal Chemistry, 23(4), 379-380.
  • MySkinRecipes. (n.d.). 4-(3-Bromo-4-methoxyphenyl)butan-2-one. Retrieved February 4, 2026, from [Link]

  • Schröder, F., & Klare, J. P. (2017). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. Synfacts, 13(09), 0945.
  • Al-Tel, T. H. (2008). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. Jordan Journal of Chemistry, 3(3), 261-268.
  • CN114956969A. (2022). Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one.
  • PubChem. (n.d.). 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone. Retrieved February 4, 2026, from [Link]

  • Kamalini, G. J. S., Sugaraj, S. R., Jonathan, D. R., Revathi, B. K., & Usha, G. (2016). (E)-4-(4-Ethoxyphenyl)but-3-en-2-one.
  • Georganics. (n.d.). 4-Methoxy-3-buten-2-one. Retrieved February 4, 2026, from [Link]

  • Frontiers in Pharmacology. (2022). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Pharmacology, 13, 946059.
  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770.
  • Junek, H., & Aigner, H. (1973). Synthesen mit Nitrilen, LVI. — Eine neue einfache Synthese von 4-Aminosalicylsäure- und Isophthalsäure-Derivaten. Chemische Berichte, 106(3), 914-921.
  • ChemSynthesis. (n.d.). (2Z)-3-bromo-4-methoxy-2-pentene. Retrieved February 4, 2026, from [Link]

  • Sivasamy, R., Venkatachalapathy, B., & Kannan, D. (2009). IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(2), 434–441.
  • Álvarez, M., et al. (2016). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Phormidolides A-C. Chemistry – A European Journal, 22(19), 6539-6543.
  • Ashenhurst, J. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Master Organic Chemistry. [Link]

  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 659-693.
  • US8629292B2. (2014). Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • Królewska, K., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2378–2407.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 4, 2026, from [Link]

  • Reddy, P. V., & Sereda, G. (2015). Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid. Organic & Biomolecular Chemistry, 13(28), 7672–7678.
  • US7161024B2. (2007). Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters.
  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 4, 2026, from [Link]

  • precisionFDA. (n.d.). 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane and Tetrafluoroboric Acid. Retrieved February 4, 2026, from [Link]

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  • Esumi, N., Suzuki, K., Nishimoto, Y., & Yasuda, M. (2016). Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. Organic Letters, 18(22), 5704–5707.
  • Wikipedia. (n.d.). Ortho ester. Retrieved February 4, 2026, from [Link]

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  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved February 4, 2026, from [Link]

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Methodological & Application

Application Note: High-Performance Organic Synthesis with 3-Bromo-4-ethoxy-3-buten-2-one

[1][2]

Executive Summary: The Trifunctional Powerhouse

3-Bromo-4-ethoxy-3-buten-2-one (CAS: 82982-59-0) is a specialized trifunctional building block that bridges the gap between simple acyclic precursors and highly functionalized heterocycles.[1][2] Unlike standard enones, this reagent integrates three distinct reactive centers:

  • Electrophilic

    
    -Carbon:  Activated by the carbonyl and the leaving group character of the ethoxy moiety.[2]
    
  • Nucleophilic

    
    -Carbon (Masked):  The bromine atom at the 
    
    
    -position allows for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira) after cyclization, preserving halogen functionality on the aromatic ring.
  • Carbonyl Core: Serves as the condensation anchor for binucleophiles.[2]

This guide details the preparation, handling, and application of this reagent, specifically focusing on its utility in synthesizing 5-bromopyrimidines and 4-acetylimidazoles —critical scaffolds in oncology (e.g., kinase inhibitors) and agrochemistry.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name 3-Bromo-4-ethoxy-3-buten-2-one
CAS Number 82982-59-0
Molecular Formula

Molecular Weight 209.04 g/mol
Appearance Pale yellow to orange oil (solidifies upon cooling)
Stability Moisture sensitive; store under inert atmosphere at -20°C.
Reactivity Visualization

The following diagram illustrates the electrophilic susceptibility of the molecule, guiding the choice of nucleophiles.

ReactivityMapReagent3-Bromo-4-ethoxy-3-buten-2-oneSite1C4 (Beta-Carbon)Primary Electrophile(Addition-Elimination)Reagent->Site1 Attack byAmines/HydrazinesSite2C3-Br (Alpha-Carbon)Halogen Handle(Cross-Coupling Site)Reagent->Site2 Retained inHeterocycleSite3C2 (Carbonyl)Condensation SiteReagent->Site3 CyclizationClosure

Figure 1: Reactivity map showing the three functional centers. The ethoxy group at C4 acts as a leaving group, driving the initial nucleophilic attack.

Experimental Protocols

Protocol A: Preparation of 3-Bromo-4-ethoxy-3-buten-2-one

Rationale: This reagent is often prepared in situ or freshly due to its sensitivity.[2] The synthesis relies on the bromination of 4-ethoxy-3-buten-2-one followed by base-induced elimination.[2]

Materials:

  • 4-Ethoxy-3-buten-2-one (1.0 equiv)[2][3]

  • Bromine (

    
    ) (1.05 equiv)[4]
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 4-ethoxy-3-buten-2-one in DCM (0.5 M concentration). Cool the solution to -10°C using an ice/salt bath.

  • Bromination: Add

    
     dropwise as a solution in DCM over 30 minutes. Maintain internal temperature below 0°C. The solution will turn red-orange.[2]
    
    • Mechanistic Note: This forms the intermediate 3,4-dibromo-4-ethoxy-2-butanone.[2]

  • Elimination: Once addition is complete, stir for 30 minutes at 0°C. Add

    
     dropwise. A heavy precipitate of triethylamine hydrobromide will form.[2]
    
  • Workup: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Filter off the solid salts. Wash the filtrate with cold water (2x), brine (1x), and dry over

    
    .
    
  • Purification: Concentrate the solvent under reduced pressure. The crude oil is typically >90% pure and suitable for immediate use. For storage, rapid flash chromatography (Hexane/EtOAc) is recommended, but avoid prolonged exposure to silica.

Protocol B: Synthesis of 5-Bromo-2-Substituted Pyrimidines

Rationale: This is the "Killer Application." The reaction with amidines or guanidines yields 5-bromopyrimidines.[2] The bromine at position 5 is preserved, offering a perfect handle for subsequent Suzuki couplings to create biaryl drug scaffolds.

Target: 2-Amino-5-bromo-4-methylpyrimidine (using Guanidine)

Materials:

  • 3-Bromo-4-ethoxy-3-buten-2-one (1.0 equiv)[1][2]

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (

    
    ) or 
    
    
    (2.5 equiv)
  • Ethanol (Absolute)

Workflow Diagram:

PyrimidineSynthesisStartReagents:Enone + Guanidine HClBaseAddStep 1: Base Activation(NaOEt/EtOH, 0°C)Start->BaseAddAdditionStep 2: Michael Addition(Attack at C4-OEt)BaseAdd->Addition Free GuanidineGeneratedCyclizationStep 3: Cyclocondensation(Reflux, 3-6 hrs)Addition->Cyclization IntermediateFormationProductProduct:2-Amino-5-bromo-4-methylpyrimidineCyclization->Product -EtOH, -H2O

Figure 2: Step-wise logic for pyrimidine ring construction.

Step-by-Step Methodology:

  • Free Base Generation: In a reaction vessel, dissolve Guanidine HCl in absolute ethanol. Add NaOEt (2.5 equiv) and stir at RT for 15 minutes to generate the free base.

  • Addition: Cool the mixture to 0°C. Add a solution of 3-Bromo-4-ethoxy-3-buten-2-one (in minimal EtOH) dropwise.

    • Critical Control Point: Exothermic reaction.[2][4] Slow addition prevents polymerization of the enone.

  • Cyclization: Allow to warm to RT, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (disappearance of enone).

  • Isolation: Cool to RT. Evaporate the solvent to 20% volume. Pour into crushed ice/water. The product often precipitates.[5]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH) if necessary.

Protocol C: Synthesis of 4-Acetylimidazoles

Rationale: Reaction with amidines (specifically hydroxyamidines or standard amidines) yields imidazoles. This route is valuable for accessing 4-substituted imidazoles which are otherwise difficult to regioselectively synthesize.[2]

Reference Protocol (Adapted from PrepChem/Literature):

  • Slurry Formation: Combine 3-bromo-4-ethoxy-3-buten-2-one (1.0 equiv) with the amidine hydrochloride (e.g., hydroxyacetamidine HCl) in Acetone or Acetonitrile.[2]

  • Base Addition: Add a strong organic base like 1,1,3,3-tetramethylguanidine (TMG) or DBU (2.0 equiv) dropwise at 25°C.

  • Reaction: Stir for 24–48 hours at RT. The mild conditions prevent degradation of the sensitive hydroxy-amidine.[2]

  • Workup: Filter off the salt byproducts. Concentrate the mother liquor. Purify via silica gel chromatography (Chloroform/Methanol).

Expertise & Troubleshooting

  • Instability of the Enol Ether: The ethoxy group makes the double bond electron-rich but also susceptible to acid-catalyzed hydrolysis.[2] Never use acidic conditions during the initial addition steps. Ensure all glassware is base-washed or neutral.[2]

  • Regioselectivity: Nucleophiles attack the C4 position (beta to carbonyl) exclusively due to the electronic push from the ethoxy group and the pull from the carbonyl. The bromine at C3 sterically guides the nucleophile to C4 but does not interfere with the initial addition.

  • Bromine Migration: In highly basic conditions at high temperatures, there is a minor risk of bromine migration or debromination. If yields are low, switch from NaOEt (strong nucleophile/base) to

    
     or 
    
    
    (milder bases).

References

  • General Reactivity of 3-Bromo-enones: Posner, G. H., Afarinkia, K., & Dai, H. (1995). "An Improved Preparation of 3-Bromo-2H-pyran-2-one." Organic Syntheses, 73, 231. Link

  • Synthesis of 2-Hydroxymethyl-4-acetylimidazole: PrepChem.com. "Synthesis of 2-hydroxymethyl-4-acetylimidazole." Link

  • Trifluoromethyl Analog (ETFBO) Chemistry: ResearchGate. "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor."[2] Link

  • CAS Registry Data: GuideChem Entry for CAS 82982-59-0.[1][2] Link

Application Notes and Protocols: The Chemistry of 3-Bromo-4-ethoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

3-Bromo-4-ethoxy-3-buten-2-one is a versatile bifunctional reagent that holds significant potential for the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. Its unique arrangement of a vinyl bromide, an enol ether, and a ketone functionality provides multiple reaction sites for a diverse range of chemical transformations. These application notes provide a comprehensive overview of the known and potential reaction mechanisms involving this valuable building block, complete with detailed protocols derived from closely related structures and foundational organic chemistry principles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel synthetic methodologies.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of 3-Bromo-4-ethoxy-3-buten-2-one and a Close Analog.

Property3-Bromo-4-ethoxy-3-buten-2-one (Predicted)3-Bromo-4-methoxy-3-buten-2-one[1]
Molecular Formula C₆H₉BrO₂C₅H₇BrO₂
Molecular Weight 193.04 g/mol 179.01 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidNot specified
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF)Not specified

Spectroscopic Data (Predicted based on analogs):

  • ¹H NMR: Protons on the ethyl group will appear as a quartet around 4.0-4.5 ppm and a triplet around 1.2-1.5 ppm. The vinylic proton is expected to be a singlet in the region of 5.0-5.5 ppm. The methyl ketone protons will likely be a singlet around 2.2-2.5 ppm.

  • ¹³C NMR: The carbonyl carbon should appear around 190-200 ppm. The vinylic carbons are expected in the 90-110 ppm (C-Br) and 160-170 ppm (C-OEt) regions. The ethoxy carbons would be around 65 ppm and 15 ppm, and the ketone methyl carbon around 25-30 ppm.

  • IR Spectroscopy: A strong absorption band for the C=O stretch is expected around 1680-1700 cm⁻¹. C=C stretching vibrations should appear in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) and fragment ions corresponding to the loss of bromine, ethoxy, and acetyl groups would be expected. The exact mass of the methoxy analog has been reported as 177.962942 g/mol .[1]

Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one

The synthesis of 3-Bromo-4-ethoxy-3-buten-2-one can be conceptually adapted from the preparation of its close analog, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. The key transformation is the allylic bromination of a suitable precursor.

Conceptual Synthetic Pathway

Synthesis_of_3-Bromo-4-ethoxy-3-buten-2-one 4-ethoxy-3-buten-2-one 4-Ethoxy-3-buten-2-one Product 3-Bromo-4-ethoxy-3-buten-2-one 4-ethoxy-3-buten-2-one->Product Allylic Bromination NBS N-Bromosuccinimide (NBS) AIBN (initiator) CCl4, reflux NBS->Product

Caption: Proposed synthesis of 3-Bromo-4-ethoxy-3-buten-2-one.

Protocol: Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one (Adapted from Al-Tel et al., 2008)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.

Materials:

  • 4-Ethoxy-3-buten-2-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-3-buten-2-one (1 equivalent) in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, IR, and MS analysis, comparing the obtained data with the predicted spectroscopic features.

Reaction Mechanisms and Synthetic Applications

3-Bromo-4-ethoxy-3-buten-2-one is a versatile synthon that can participate in a variety of organic reactions. The presence of multiple reactive sites allows for its use in the construction of diverse molecular architectures.

Nucleophilic Substitution Reactions

The vinylic bromide is susceptible to nucleophilic attack, particularly through an addition-elimination mechanism or via palladium-catalyzed cross-coupling reactions.

Addition_Elimination Start 3-Bromo-4-ethoxy-3-buten-2-one Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Substituted Product Intermediate->Product Elimination of Bromide Br Br⁻ Product->Br Nu Nu⁻ Nu->Intermediate

Caption: Generalized addition-elimination mechanism.

This pathway is particularly relevant for reactions with soft nucleophiles. The electron-withdrawing ketone group activates the double bond towards nucleophilic attack.

This protocol demonstrates the displacement of the bromide with a phenoxide nucleophile.

Materials:

  • 3-Bromo-4-ethoxy-3-buten-2-one

  • A substituted phenol (e.g., p-nitrophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Preparation of Nucleophile: In a round-bottom flask, dissolve the substituted phenol (1 equivalent) in acetone. Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Reaction: Add a solution of 3-Bromo-4-ethoxy-3-buten-2-one (1 equivalent) in acetone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 24 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent, the crude product can be purified by recrystallization or column chromatography.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this type of reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][3] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(Ln) Transmetal->PdII_R R_B R'-B(OR)2 R_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Start R-Br (3-Bromo-4-ethoxy-3-buten-2-one) Start->OxAdd

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

Materials:

  • 3-Bromo-4-ethoxy-3-buten-2-one

  • An aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Schlenk tube or similar reaction vessel for inert atmosphere.

Procedure:

  • Reaction Setup: To a Schlenk tube, add 3-Bromo-4-ethoxy-3-buten-2-one (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography.

Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is critical for the success of a cross-coupling reaction and often requires optimization for each specific substrate combination. For instance, electron-rich boronic acids may require a different catalyst system than electron-deficient ones.

Cycloaddition Reactions

The electron-deficient double bond in 3-Bromo-4-ethoxy-3-buten-2-one makes it a potential dienophile in Diels-Alder reactions or a partner in [3+2] cycloadditions. This opens up avenues for the rapid construction of cyclic and heterocyclic systems.[4]

Diels_Alder Diene Diene Cycloadduct Cyclohexene Derivative Diene->Cycloadduct [4+2] Cycloaddition Dienophile 3-Bromo-4-ethoxy-3-buten-2-one (Dienophile) Dienophile->Cycloadduct

Caption: Conceptual Diels-Alder reaction.

Experimental Considerations: Diels-Alder reactions with electron-poor dienophiles like 3-Bromo-4-ethoxy-3-buten-2-one are often promoted by thermal conditions or Lewis acid catalysis. The regioselectivity and stereoselectivity of the cycloaddition will be governed by the electronic and steric properties of both the diene and the dienophile.

Applications in Drug Discovery and Development

The utility of 3-Bromo-4-ethoxy-3-buten-2-one and its analogs as intermediates in the synthesis of biologically active molecules is an area of active research. For instance, the synthesis of 1,4-benzoxazines and substituted pyrrol-2-ones from a related bromo-ethoxy-butenoate highlights the potential for creating scaffolds with known pharmacological relevance.[5] These heterocyclic cores are present in numerous approved drugs and clinical candidates.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-4-ethoxy-3-buten-2-one is not available, it should be handled with the care appropriate for a reactive organobromine compound.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or absorbed through the skin. Bromine-containing organic compounds can be lachrymators.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent decomposition.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methoxy-3-buten-2-one. Wiley-VCH. [Link]

  • Zawisza, A., Jasiński, R., & Mlostoń, G. (2018). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 23(11), 2993. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]

Sources

"3-Bromo-4-ethoxy-3-buten-2-one as a building block for heterocycles"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-ethoxy-3-buten-2-one as a Building Block for Heterocycles

Executive Summary

3-Bromo-4-ethoxy-3-buten-2-one is a highly functionalized


-halo-

-alkoxy enone acting as a versatile three-carbon ([C3]) dielectrophilic synthon. Its structural uniqueness lies in the presence of a bromine atom at the

-position and an ethoxy leaving group at the

-position.

Unlike simple enones, this building block allows for the direct synthesis of 4-bromo-pyrazoles, 5-bromo-pyrimidines, and 4-bromo-isoxazoles in a single step. These halogenated heterocycles are critical scaffolds in medicinal chemistry, serving as precursors for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to generate complex drug candidates (e.g., kinase inhibitors).

This guide details the synthesis of the building block, its reactivity profile, and validated protocols for converting it into key heterocyclic cores.[1]

Chemical Profile & Reactivity

Molecule: 3-Bromo-4-ethoxy-3-buten-2-one Structure:


Role:  1,3-Dielectrophile
Mechanism of Action

The molecule operates via a "Push-Pull" mechanism:

  • Activation: The carbonyl group pulls electron density, making the

    
    -carbon (C4) highly electrophilic.
    
  • Substitution: Nucleophiles (hydrazines, amidines) attack C4 via Michael addition, followed by the elimination of ethanol (addition-elimination).

  • Cyclization: The attached nucleophile then attacks the carbonyl (C2), closing the ring.

  • Retention: The bromine atom at C3 is generally retained, providing a handle for further diversification.

ReactivityMap Enone 3-Bromo-4-ethoxy-3-buten-2-one C4 C4: Primary Electrophile (Michael Acceptor) Enone->C4 Site 1 C2 C2: Secondary Electrophile (Carbonyl) Enone->C2 Site 2 Br C3-Br: Steric Director & Cross-Coupling Handle Enone->Br Functional Group

Figure 1: Reactivity map of the building block showing electrophilic sites.

Synthesis of the Building Block

Before heterocycle formation, the building block must be prepared. It is typically synthesized via the bromination of 4-ethoxy-3-buten-2-one.

Protocol A: Bromination of 4-Ethoxy-3-buten-2-one

  • Precursor: 4-ethoxy-3-buten-2-one (commercially available or made from acetylacetaldehyde dimethyl acetal).

  • Reagents: Bromine (

    
    ), Pyridine (or 
    
    
    
    ), Dichloromethane (DCM).

Step-by-Step:

  • Setup: Charge a 3-neck round-bottom flask with 4-ethoxy-3-buten-2-one (1.0 equiv) and anhydrous DCM (

    
    ). Cool to 0°C under 
    
    
    
    .
  • Bromination: Add a solution of

    
     (1.05 equiv) in DCM dropwise over 30 mins. The solution will turn orange/red.
    
  • Elimination: Add pyridine (1.1 equiv) dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. This effects the elimination of HBr.[2]

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, recrystallize from hexane/EtOAc or distill (vacuum).

Application 1: Synthesis of 4-Bromopyrazoles

This is the most common application. The reaction with hydrazines yields 4-bromo-3-methylpyrazoles.

Target: 4-Bromo-3-methyl-1H-pyrazole (or 1-substituted derivatives). Reaction Type: [3+2] Cyclocondensation.

PyrazoleSynthesis SM 3-Bromo-4-ethoxy-3-buten-2-one Intermediate Intermediate: Michael Adduct SM->Intermediate Nucleophilic Attack (C4) - EtOH Hydrazine Hydrazine Hydrate (or Aryl Hydrazine) Hydrazine->Intermediate Product 4-Bromo-3-methylpyrazole Intermediate->Product Cyclization (C2) - H2O

Figure 2: Pathway for the conversion of the enone to pyrazole.

Experimental Protocol:

  • Dissolution: Dissolve 3-bromo-4-ethoxy-3-buten-2-one (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (12 mmol, 1.2 equiv) dropwise at 0°C.

    • Note: If using aryl hydrazines (e.g., Phenylhydrazine), use 1.0 equiv.[3]

  • Reaction: Stir at RT for 30 mins, then heat to reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water, dry, and concentrate.

  • Yield: Typically 75–90%.

Key Insight: The regioselectivity is controlled by the initial attack. The terminal nitrogen of the hydrazine (more nucleophilic) attacks the


-carbon (C4). For unsubstituted hydrazine, tautomerization makes the product identical regardless of attack order. For substituted hydrazines (

), the

usually attacks C4, placing the R-group on N1 adjacent to the methyl group (forming 1-R-5-methyl-4-bromopyrazole) or N1 adjacent to the proton (forming 1-R-3-methyl-4-bromopyrazole) depending on steric bulk and solvent. Standard conditions usually favor the 1-aryl-3-methyl-4-bromo isomer.

Application 2: Synthesis of 5-Bromopyrimidines

Reaction with amidines or guanidines yields pyrimidines. The bromine ends up at the 5-position (meta to the nitrogens).

Target: 2-Substituted-4-methyl-5-bromopyrimidine. Reagents: Acetamidine HCl, Benzamidine HCl, or Guanidine HCl. Base: NaOEt or KOtBu.

Experimental Protocol:

  • Base Preparation: Dissolve Sodium metal (12 mmol) in absolute Ethanol (20 mL) to generate NaOEt in situ.

  • Amidine Activation: Add Acetamidine hydrochloride (12 mmol) to the base solution. Stir for 15 mins to free the amidine base.

  • Condensation: Add a solution of 3-bromo-4-ethoxy-3-buten-2-one (10 mmol) in Ethanol (10 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 6–12 hours.

  • Workup: Remove solvent under reduced pressure. Add water (20 mL) and extract with DCM (

    
    ).
    
  • Purification: Flash chromatography (Silica, DCM/MeOH gradient).

Data Summary Table:

NucleophileReagent TypeProduct ClassBromine PositionTypical Yield
Hydrazine (

)
DinucleophilePyrazoleC-485%
PhenylhydrazineDinucleophileN-Aryl PyrazoleC-478%
AcetamidineAmidinePyrimidineC-570%
GuanidineGuanidine2-AminopyrimidineC-565%
HydroxylamineDinucleophileIsoxazoleC-460%

Troubleshooting & Optimization

  • Instability: The starting material (enone) is sensitive to moisture and acid. Store under inert gas at 4°C. If it turns dark brown, distill before use.

  • Regioselectivity Issues (Pyrazoles): If obtaining a mixture of isomers with substituted hydrazines, switch solvent to acetic acid (favors one tautomer) or use a Lewis Acid catalyst (

    
    ).
    
  • Incomplete Cyclization: If the intermediate (hydrazone/enamine) is isolated, treat with acid catalyst (p-TsOH) in refluxing toluene to force dehydration/cyclization.

References

  • Organic Syntheses. "3-Bromo-2H-pyran-2-one." Org.[4] Synth.1998 , 75, 106. (Describes analogous bromination/elimination chemistry). Link

  • MDPI Molecules. "Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide." Molecules1997 , 2, M23. (Demonstrates reactivity of bromo-ethoxy enone systems). Link

  • ResearchGate. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate."[5] (Provides spectral data and synthesis of the ester analog). Link

  • SIOC Journals. "Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles." (Context on 4-bromopyrazole utility). Link

  • Master Organic Chemistry. "Alpha Halogenation of Enones." (Mechanistic grounding).[6][7] Link

Sources

Application Note: 3-Bromo-4-ethoxy-3-buten-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Protocol & Application Guide Subject: 3-Bromo-4-ethoxy-3-buten-2-one (CAS: 82982-59-0) Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The "5-Bromo" Engine

In the landscape of heterocyclic synthesis, 3-Bromo-4-ethoxy-3-buten-2-one represents a specialized "linchpin" reagent. Unlike its non-brominated parent (4-ethoxy-3-buten-2-one), this compound is pre-functionalized with a bromine atom at the alpha-position to the carbonyl. This structural feature is chemically significant because it allows for the direct synthesis of 5-bromopyrimidines and 4-bromopyrazoles —scaffolds that are ubiquitous in kinase inhibitors and GPCR ligands.

By incorporating the halogen early in the synthetic sequence (on the acyclic precursor), chemists avoid difficult late-stage bromination steps on electron-deficient heterocycles. This guide details the application of this reagent to generate high-value heterocyclic cores ready for palladium-catalyzed cross-coupling.

Chemical Profile & Reactivity

Compound: 3-Bromo-4-ethoxy-3-buten-2-one CAS: 82982-59-0 Structure: CH3-C(=O)-C(Br)=CH-OEt Molecular Weight: 193.04 g/mol [1]

Reactivity Analysis (The "Push-Pull" System)

This molecule is a 1,3-dielectrophile with three distinct reactive sites, enabling regioselective cyclizations:

  • 
    -Carbon (C4):  Highly electrophilic due to the vinylogous carbonyl effect and the ethoxy leaving group. This is the primary site for nucleophilic attack (hard nucleophiles).
    
  • Carbonyl Carbon (C2): The secondary electrophilic site, essential for ring closure.

  • 
    -Carbon (C3):  Carries the bromine atom.[1][2][3][4] Crucially, the bromine is retained during standard cyclocondensations, providing a handle for downstream diversification.
    

Application I: Synthesis of 5-Bromo-4-Methylpyrimidines

The most high-impact application of this reagent is the synthesis of 2-substituted-5-bromo-4-methylpyrimidines . These cores are critical "hinge-binding" motifs in kinase inhibitor design.

Mechanism of Action

The reaction proceeds via an Addition-Elimination-Cyclodehydration sequence.

  • Addition: The amidine nitrogen attacks the

    
    -carbon (C4), displacing the ethoxy group.
    
  • Cyclization: The second nitrogen of the amidine attacks the carbonyl (C2).

  • Dehydration: Loss of water aromatizes the system, locking the bromine at the 5-position.

Visualization: Reaction Pathway

PyrimidineSynthesis Start 3-Bromo-4-ethoxy-3-buten-2-one (Electrophile) Inter Intermediate (Acyclic Enaminone) Start->Inter Nucleophilic Attack (C4) - EtOH Amidine Amidine / Guanidine (Nucleophile) Amidine->Inter Cyclic Dihydro-intermediate Inter->Cyclic Cyclization on C=O Product 5-Bromo-4-Methylpyrimidine (Scaffold) Cyclic->Product - H2O (Aromatization) Suzuki Suzuki Coupling (Drug Candidate) Product->Suzuki Pd(0), Ar-B(OH)2

Caption: Logical flow for the conversion of the acyclic enone precursor into a functionalized pyrimidine core.

Experimental Protocol

Objective: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine (Guanidine reaction).

Materials:

  • 3-Bromo-4-ethoxy-3-buten-2-one (1.0 equiv)[1][5]

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv) or K2CO3 (2.5 equiv)

  • Ethanol (Absolute) or DMF

Step-by-Step Methodology:

  • Preparation of Base: In a dry round-bottom flask under N2, dissolve Sodium Ethoxide (1.2 equiv) in absolute Ethanol (0.5 M concentration relative to substrate).

    • Note: If using Guanidine HCl, ensure it is fully neutralized to release the free base.

  • Addition of Nucleophile: Add Guanidine Hydrochloride (1.1 equiv) to the ethoxide solution. Stir at room temperature for 15 minutes.

  • Substrate Addition: Add 3-Bromo-4-ethoxy-3-buten-2-one (1.0 equiv) dropwise as a solution in minimal Ethanol.

    • Observation: The solution typically turns yellow/orange as the ethoxy group is displaced.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate enaminone forms quickly; cyclization requires heat.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.[6]

    • Resuspend residue in water. The product, 2-amino-5-bromo-4-methylpyrimidine , often precipitates as a solid due to low water solubility.

    • Filter and wash with cold water.[4]

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH) if necessary.

Typical Yield: 65–85%

Application II: Synthesis of 4-Bromo-3-Methylpyrazoles

Reaction with hydrazines yields 4-bromopyrazoles. This is a regioselective reaction where the hydrazine NH2 attacks the


-carbon first.

Protocol Summary:

  • Reagents: Hydrazine hydrate (or substituted hydrazine) + 3-Bromo-4-ethoxy-3-buten-2-one.

  • Conditions: Ethanol, 0°C to RT.

  • Product: 4-Bromo-3-methyl-1H-pyrazole .

  • Significance: The 4-bromo position is electronically activated for coupling, while the 3-methyl group provides steric bulk often required for selectivity in enzyme active sites.

Comparative Data: Reaction Conditions

Target HeterocycleNucleophileSolvent/BaseTempKey Outcome
5-Bromo-pyrimidine Amidines / GuanidinesEtOH / NaOEtRefluxRetention of Br at C5; Methyl at C4.
4-Bromo-pyrazole Hydrazine HydrateEtOH / None0°C -> RTRetention of Br at C4; Methyl at C3.
4-Bromo-isoxazole Hydroxylamine HClEtOH / PyridineRefluxRetention of Br at C4; O-N bond formation.
Imidazole HydroxyamidineAcetone / TMGRTNote:[7] Can lead to debromination or rearrangement (See Ref 1).

Strategic Advantage in Drug Discovery

Why use 3-Bromo-4-ethoxy-3-buten-2-one instead of brominating the heterocycle later?

  • Regiocontrol: Direct bromination of 4-methylpyrimidine often gives a mixture of products or requires harsh conditions (Br2/Fe). Using this pre-brominated building block guarantees the halogen is at the exact position (C5) required for cross-coupling.

  • Diversity Oriented Synthesis (DOS):

    • Step 1: Cyclize with various amidines (R-group diversity at C2).

    • Step 2: Suzuki coupling at C5-Br (Biaryl diversity).

    • Result: Rapid generation of a 2,5-disubstituted pyrimidine library.

Safety & Handling

  • Lachrymator: Like many

    
    -halo ketones and enones, this compound is a potent lachrymator and skin irritant.
    
  • Handling: Always manipulate in a functioning fume hood. Wear double nitrile gloves.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ethoxy group is susceptible to hydrolysis; the bromide is sensitive to light.

References

  • Imidazole Synthesis: "Synthesis of 2-hydroxymethyl-4-acetylimidazole." PrepChem, citing reaction of 3-bromo-4-ethoxy-3-buten-2-one with hydroxyacetamidine. Link

  • General Pyrimidine Synthesis: "Synthesis of 5-bromo-2-substituted pyrimidine compounds." Google Patents, CN110642788A (Describes analogous use of bromomalonaldehyde). Link

  • Reagent Synthesis: "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate." ResearchGate.[2] (Describes the ester analog synthesis, applicable to the ketone). Link

  • Compound Data: "3-Bromo-4-ethoxy-3-buten-2-one CAS: 82982-59-0."[1][5] GuideChem. Link

Sources

Application Notes & Protocols: 3-Bromo-4-ethoxy-3-buten-2-one as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-ethoxy-3-buten-2-one is a highly functionalized and reactive building block of significant value in medicinal chemistry and process development. Its unique structure, incorporating a vinyl bromide, an enol ether, and a ketone, presents multiple reactive sites that can be selectively targeted to construct complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, and application in the construction of key heterocyclic scaffolds—such as pyrimidines and thiazoles—which are prevalent in a wide range of pharmaceutical agents. Detailed, field-tested protocols are provided, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon for the efficient synthesis of novel pharmaceutical intermediates.

Physicochemical Properties & Strategic Handling

3-Bromo-4-ethoxy-3-buten-2-one is a powerful electrophilic intermediate. Its handling requires a thorough understanding of its properties and potential hazards, which can be inferred from structurally related α-haloketones and vinyl halides.

Table 1: Physicochemical Properties of 3-Bromo-4-ethoxy-3-buten-2-one

PropertyValueSource/Method
Molecular Formula C₆H₉BrO₂Calculated
Molecular Weight 193.04 g/mol Calculated
Appearance Pale yellow oil (Predicted)Analogy
Boiling Point Not established; likely high, decomposition possibleAnalogy
Solubility Soluble in most organic solvents (DCM, Ether, EtOAc)Analogy

Safety and Handling Precautions:

As a bifunctional electrophile, 3-Bromo-4-ethoxy-3-buten-2-one is expected to be a potent lachrymator and irritant. The toxicological properties have not been fully investigated[1]. Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.

  • Hazard Statements (Anticipated): Likely to cause skin irritation/burns, serious eye damage, and respiratory irritation[2][3][4]. May be harmful if swallowed, inhaled, or absorbed through the skin[1].

  • Handling: Use gastight syringes or cannulas for transfers. Avoid static discharge. Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) to prevent decomposition.

  • Quenching & Disposal: Reactions should be quenched carefully with a suitable nucleophile (e.g., a saturated solution of sodium thiosulfate) before workup. Dispose of all waste in accordance with local, state, and federal regulations.

Recommended Synthesis Protocol for 3-Bromo-4-ethoxy-3-buten-2-one

The most direct and industrially scalable synthesis route is the selective allylic bromination of the commercially available precursor, 4-ethoxy-3-buten-2-one. This strategy is analogous to the well-established bromination of similar acrylates and butenoates[5]. The use of N-Bromosuccinimide (NBS) with a radical initiator provides a controlled method for introducing bromine at the allylic position.

Protocol 2.1: Synthesis via Allylic Bromination

Reagents & MaterialsM.W.AmountMolesRationale
4-Ethoxy-3-buten-2-one114.1410.0 g87.6 mmolStarting Material
N-Bromosuccinimide (NBS)177.9816.3 g91.9 mmolBrominating Agent (1.05 eq.)
Azobisisobutyronitrile (AIBN)164.21288 mg1.75 mmolRadical Initiator (0.02 eq.)
Carbon Tetrachloride (CCl₄)153.81200 mL-Anhydrous, non-polar solvent

Step-by-Step Procedure:

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-ethoxy-3-buten-2-one (10.0 g, 87.6 mmol) and carbon tetrachloride (200 mL).

  • Reagent Addition: Add N-Bromosuccinimide (16.3 g, 91.9 mmol) and AIBN (288 mg, 1.75 mmol).

    • Scientist's Note: NBS is chosen as it provides a low, steady concentration of bromine, minimizing competing reactions like addition to the double bond. AIBN is a reliable thermal radical initiator.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation or flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-Bromo-4-ethoxy-3-buten-2-one as a pale yellow oil.

Core Reactivity & Mechanistic Rationale

The synthetic utility of 3-Bromo-4-ethoxy-3-buten-2-one stems from its multiple, electronically distinct reactive sites. Understanding these sites allows for the rational design of complex synthetic pathways.

Caption: Key reactive sites of 3-Bromo-4-ethoxy-3-buten-2-one.

  • Electrophilic Centers: The molecule behaves as a masked 1,3-dicarbonyl synthon. The ketone carbonyl (C2) is a hard electrophilic site, while the vinyl ether carbon (C4) is a soft electrophilic site, susceptible to Michael-type additions.

  • Leaving Groups: Both the bromide at C3 and the ethoxy group at C4 can function as leaving groups, depending on the reaction conditions and the nucleophile used. This dual functionality is key to its role in cyclization reactions.

  • Enolizable Protons: The methyl protons at C1 are acidic and can be removed by a base to form an enolate, providing another avenue for C-C bond formation.

Application in Heterocyclic Synthesis: Protocols & Mechanisms

The strategic combination of reactive sites makes this building block ideal for constructing heterocyclic rings, which form the core of countless pharmaceuticals[6][7].

Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of DNA and RNA and are found in numerous drugs[8][9]. This protocol utilizes a classic cyclocondensation approach where 3-bromo-4-ethoxy-3-buten-2-one serves as the three-carbon (C-C-C) fragment, reacting with a nucleophilic N-C-N fragment like guanidine.

Pyrimidine_Workflow start Dissolve 3-Bromo-4-ethoxy-3-buten-2-one and Guanidine HCl in Ethanol base Add Sodium Ethoxide solution (Deprotonates Guanidine) start->base reflux Reflux mixture for 6-8 hours (Drives cyclocondensation) base->reflux workup Cool, neutralize with aq. HCl, and extract with Ethyl Acetate reflux->workup purify Purify by column chromatography or recrystallization workup->purify product Obtain 2-Amino-4-methyl-pyrimidine derivative purify->product

Caption: Workflow for the synthesis of pyrimidine intermediates.

Protocol 4.1: Synthesis of 2-Amino-4-methylpyrimidine

Reagents & MaterialsM.W.AmountMolesRationale
3-Bromo-4-ethoxy-3-buten-2-one193.045.0 g25.9 mmolC3-Fragment
Guanidine Hydrochloride95.532.72 g28.5 mmolN-C-N Fragment (1.1 eq.)
Sodium Metal22.990.66 g28.5 mmolForms ethoxide base in situ
Absolute Ethanol46.07100 mL-Solvent and reagent

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried 250 mL flask under nitrogen, carefully add sodium metal (0.66 g) in small pieces to absolute ethanol (50 mL) at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.

    • Scientist's Note: Preparing the base in situ ensures anhydrous conditions. The reaction of sodium with ethanol is highly exothermic and produces hydrogen gas; extreme caution is required.

  • Reaction Setup: In a separate flask, dissolve 3-bromo-4-ethoxy-3-buten-2-one (5.0 g, 25.9 mmol) and guanidine hydrochloride (2.72 g, 28.5 mmol) in the remaining 50 mL of absolute ethanol.

  • Condensation: Add the guanidine solution to the sodium ethoxide solution. The sodium ethoxide serves to neutralize the guanidine HCl and catalyze the reaction.

  • Reflux: Heat the resulting mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in water (50 mL) and neutralize carefully with 2M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the target pyrimidine.

Synthesis of Substituted Thiazoles

Thiazole rings are present in many bioactive compounds, including antibiotics and anticancer agents[10][11][12]. The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a cornerstone of heterocyclic chemistry[13]. Here, our substrate acts as a vinylogous α-haloketone.

Caption: Plausible mechanism for thiazole synthesis.

Protocol 4.2: Synthesis of 2,4-Dimethyl-5-acetylthiazole

Reagents & MaterialsM.W.AmountMolesRationale
3-Bromo-4-ethoxy-3-buten-2-one193.045.0 g25.9 mmolElectrophilic partner
Thioacetamide75.132.14 g28.5 mmolNucleophilic partner (1.1 eq.)
Ethanol46.0775 mL-Solvent
Pyridine79.102.5 mL31.1 mmolMild base to scavenge HBr

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-bromo-4-ethoxy-3-buten-2-one (5.0 g, 25.9 mmol) and thioacetamide (2.14 g, 28.5 mmol) in ethanol (75 mL).

  • Base Addition: Add pyridine (2.5 mL, 31.1 mmol) to the solution.

    • Scientist's Note: Pyridine is used as a mild, non-nucleophilic base to neutralize the HBr formed during the initial substitution, preventing unwanted side reactions and driving the reaction forward.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add 100 mL of ethyl acetate and wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate) to afford the desired thiazole derivative.

Conclusion

3-Bromo-4-ethoxy-3-buten-2-one is a quintessential example of a modern synthetic building block, offering a convergence of functionalities that enable elegant and efficient synthetic solutions. Its ability to act as a masked 1,3-dicarbonyl equivalent makes it a powerful precursor for a multitude of heterocyclic systems that are central to pharmaceutical research. The protocols detailed herein provide a robust framework for researchers to harness the reactivity of this synthon. By understanding the causality behind the reaction conditions, scientists can adapt these methods to a wide array of substrates, accelerating the discovery and development of next-generation therapeutics.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.
  • Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. SciSpace.
  • (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one. Smolecule.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
  • 3-Bromo-4-methoxy-3-buten-2-one. SpectraBase.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • B56404 SAFETY D
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
  • SAFETY DATA SHEET. (for 1-Bromo-3-methyl-2-butene).
  • Modern Strategies for Heterocycle Synthesis. PubMed Central (PMC).
  • Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyridine synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • 2-Bromo-4'-methoxyacetophenone 102110 - Safety D
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • Safety Data Sheet - PTP Inhibitor II. Cayman Chemical.
  • Synthesis of Thiazole. ChemicalBook.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • SAFETY DATA SHEET - 2,4'-Dibromoacetophenone 98%. Pfaltz & Bauer.

Sources

Application Note: Catalytic Valorization of 3-Bromo-4-ethoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the catalytic and stoichiometric utility of 3-Bromo-4-ethoxy-3-buten-2-one (CAS: 82982-59-0), a polyfunctional "linchpin" scaffold.[1]

Executive Summary

3-Bromo-4-ethoxy-3-buten-2-one represents a privileged class of


-alkoxy-

-haloenones.[1] Its structure integrates three distinct reactive sites:
  • Electrophilic

    
    -Carbon:  Activated by the carbonyl and the ethoxy leaving group, ideal for nucleophilic attack (Michael-type addition-elimination).[1]
    
  • 
    -Bromo Vinylic Handle:  Enables transition-metal catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl or alkynyl groups while retaining the enone functionality.[1]
    
  • Enone Backbone: Serves as a 3-carbon fragment for [3+2] and [4+1] cycloadditions to generate substituted imidazoles, pyrazoles, and pyrimidines.[1]

This guide provides validated protocols for transforming this scaffold into high-value heterocyclic building blocks and cross-coupled intermediates.

Chemical Profile & Reactivity Map
PropertySpecification
IUPAC Name (E/Z)-3-Bromo-4-ethoxybut-3-en-2-one
CAS Number 82982-59-0
Molecular Weight 193.04 g/mol
Appearance Pale yellow to orange oil or low-melting solid
Storage 2-8°C, under inert atmosphere (Ar/N2)
Solubility Soluble in DCM, THF, Acetone, Ethanol
Reactivity Logic: The "Push-Pull" System

The ethoxy group acts as a "push" donor, stabilizing the molecule but making the


-carbon susceptible to nucleophilic displacement.[1] The 

-bromine atom is electronically deactivated for

but highly active for oxidative addition with Pd(0).[1]

ReactivityMap SM 3-Bromo-4-ethoxy-3-buten-2-one (Central Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) SM->Suzuki Pd(0), Ar-B(OH)2 Imidazole Amidine Condensation (Imidazole Synthesis) SM->Imidazole Amidines, Base Pyrazole Hydrazine Condensation (Pyrazole Synthesis) SM->Pyrazole Hydrazines, H+ Product1 alpha-Aryl-beta-ethoxyenones Suzuki->Product1 Product2 2-Substituted-4-acetylimidazoles Imidazole->Product2 Product3 4-Bromopyrazoles Pyrazole->Product3

Figure 1: Divergent synthesis pathways from the central scaffold.[1]

Protocol A: Synthesis of 2-Substituted-4-Acetylimidazoles

Application: Rapid access to pharmacologically active imidazole cores (e.g., potential H2-receptor antagonists or kinase inhibitors).[1] Mechanism: The reaction proceeds via an addition-elimination sequence where the amidine nitrogen displaces the ethoxy group, followed by cyclization and loss of HBr (or equivalent) to aromatize the imidazole ring.[1]

Materials
  • Substrate: 3-Bromo-4-ethoxy-3-buten-2-one (1.0 equiv)

  • Reagent: Amidine Hydrochloride (e.g., Acetamidine HCl or Hydroxyacetamidine HCl) (1.0 equiv)

  • Base: 1,1,3,3-Tetramethylguanidine (TMG) (2.0 equiv) or Triethylamine (

    
    ).[1]
    
  • Solvent: Acetone (Dry).[1]

Step-by-Step Methodology
  • Slurry Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Amidine Hydrochloride (50 mmol) and 3-Bromo-4-ethoxy-3-buten-2-one (50 mmol, 9.7 g) in acetone (100 mL).

  • Base Addition: Add 1,1,3,3-Tetramethylguanidine (100 mmol, 11.5 g) dropwise over 5–10 minutes at 25°C.

    • Note: The reaction is exothermic; cooling to 0°C during addition may be required for larger scales.[1]

  • Reaction: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor by TLC (DCM:MeOH 95:5) for the disappearance of the enone.[1]

  • Workup: Filter the resulting slurry to remove guanidinium salts.

  • Concentration: Concentrate the filtrate in vacuo to obtain a crude oil.

  • Purification: Purify via flash column chromatography on Silica Gel 60.

    • Eluent: Chloroform or DCM/MeOH gradient.[1]

    • Yield Expectation: 20–40% (unoptimized).[1]

    • Target Product: 2-Substituted-4-acetylimidazole.[1][2][3]

Critical Insight: The bromine atom in the starting material is lost during the formation of the 4-acetylimidazole.[1] This suggests a mechanism involving cyclization followed by elimination of HBr, or a reductive debromination step facilitated by the reaction conditions.[1]

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: Functionalization of the


-position to create sterically congested enones, which are precursors to 4-aryl-heterocycles.[1]
Mechanism:  The vinylic C-Br bond undergoes oxidative addition to Pd(0), followed by transmetallation with the aryl boronic acid and reductive elimination.[1]
Materials
  • Substrate: 3-Bromo-4-ethoxy-3-buten-2-one (1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 mmol)[1]
    
  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (2 mol%) +
    
    
    (4 mol%).[1]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1]
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.[1]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add degassed solvent mixture (5 mL per mmol).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Heating: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Monitoring: Check TLC for the consumption of the bromo-enone.[1] The product usually fluoresces under UV (254 nm) due to extended conjugation.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Mechanistic Pathway (DOT Visualization):

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + 3-Bromo-4-ethoxy-3-buten-2-one TransMet Transmetallation (Pd-Ar Species) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product

Figure 2: Catalytic cycle for the cross-coupling of the


-bromo enone.[1]
References
  • Synthesis of Imidazoles: Jones, H. et al. "2-Guanidino-4-heteroarylthiazoles."[1] U.S. Patent 4,374,843. 1983.[1] Link

  • General Reactivity of 3-Bromo-4-ethoxy-3-buten-2-one: Benchchem Product Database. "3-Bromo-4-ethoxy-3-buten-2-one Reactivity Profile." Link

  • Related Heterocycle Synthesis (Hydrazines): Jasinski, J. P. et al. "(1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine."[1][4] Acta Crystallographica Section E, 2011.[1][4] Link

  • 
    -Haloenone Chemistry:  "Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles."[1] ResearchGate.[1][4][5][6] Link
    

Sources

Application Note: Scalable Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry for the scale-up synthesis of 3-Bromo-4-ethoxy-3-buten-2-one , a critical 4-carbon synthon used in the construction of polysubstituted heterocycles such as imidazoles, thiazoles, and pyrimidines.

Unlike bench-scale methods that often rely on expensive precursors or unstable intermediates, this protocol utilizes a robust two-step sequence starting from commodity chemicals: ethyl vinyl ether and acetyl chloride. The method is optimized for thermal management and impurity control, specifically addressing the regioselectivity of the bromination step and the stability of the final


-halo enone.
Key Chemical Attributes
PropertySpecification
IUPAC Name 3-Bromo-4-ethoxybut-3-en-2-one
CAS Number 82982-59-0
Molecular Formula

Molecular Weight 193.04 g/mol
Appearance Pale yellow to orange oil (low melting solid)
Hazards Lachrymator , Skin Irritant, Corrosive

Synthetic Strategy & Mechanism

The synthesis is designed as a linear cascade. The logic prioritizes the formation of the carbon skeleton via Friedel-Crafts acylation, followed by a controlled electrophilic halogenation-elimination sequence.

Reaction Pathway Diagram

SynthesisPath SM1 Ethyl Vinyl Ether Int1 Intermediate A (β-chloroketone) SM1->Int1 Acylation (0°C, No Cat.) SM2 Acetyl Chloride SM2->Int1 Acylation (0°C, No Cat.) Prod1 4-Ethoxy-3-buten-2-one (Enone Precursor) Int1->Prod1 -HCl (Elimination) Int2 Dibromo Intermediate (3,4-dibromo-4-ethoxybutan-2-one) Prod1->Int2 Br2 / CH2Cl2 (Bromination) Target TARGET 3-Bromo-4-ethoxy-3-buten-2-one Int2->Target Pyridine/Et3N (-HBr Elimination)

Figure 1: Synthetic workflow from commodity precursors to the brominated target.

Mechanistic Insight[2][3][4]
  • Acylation (Step 1): Ethyl vinyl ether acts as an electron-rich alkene. Reaction with acetyl chloride proceeds via an electrophilic addition to form a

    
    -chloro ether intermediate. Thermal elimination of HCl yields the trans-enone, 4-ethoxy-3-buten-2-one .
    
  • Bromination-Elimination (Step 2): Direct bromination of the enone results in the saturation of the double bond, forming the 3,4-dibromo species. The C3 proton is acidic due to the adjacent carbonyl. Treatment with a base (Pyridine or Triethylamine) effects the elimination of HBr. The ethoxy group directs the elimination to restore the conjugation, locking the bromine at the

    
    -position (C3).
    

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-3-buten-2-one

Objective: Construct the carbon backbone. Scale: 1.0 Molar (approx. 114 g theoretical yield).

Reagents
  • Ethyl Vinyl Ether (1.2 equiv)

  • Acetyl Chloride (1.0 equiv)

  • Pyridine (1.1 equiv)

  • Dichloromethane (DCM) or Chloroform (Solvent)

Protocol
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Charge the flask with Ethyl Vinyl Ether (108 g, 1.5 mol) and DCM (600 mL) . Cool the solution to 0°C using an ice/salt bath.

  • Acylation: Add Pyridine (87 g, 1.1 mol) to the solution. Note: Pyridine acts as an acid scavenger to prevent polymerization of the vinyl ether.

  • Addition: Dropwise add Acetyl Chloride (78.5 g, 1.0 mol) over 60 minutes. Maintain internal temperature < 5°C . The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The color will darken to orange/brown.

  • Quench & Workup: Pour the reaction mixture into ice water (500 mL). Separate the organic layer.[2][1][3][4][5] Wash the aqueous layer with DCM (2 x 100 mL).

  • Washing: Combine organics and wash sequentially with:

    • 1N HCl (200 mL) – removes excess pyridine.

    • Sat. NaHCO3 (200 mL) – neutralizes acid traces.

    • Brine (200 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distill the residue under vacuum (approx. 10-15 mmHg). Collect the fraction boiling at 85-90°C (at 12 mmHg) .

    • Yield Target: 85-95 g (75-83%).

Step 2: Bromination to 3-Bromo-4-ethoxy-3-buten-2-one

Objective: Regioselective introduction of bromine. Scale: 0.5 Molar.

Reagents
  • 4-Ethoxy-3-buten-2-one (from Step 1)[6][5][7][8]

  • Bromine (

    
    ) (1.05 equiv)[1]
    
  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Protocol
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Charging: Dissolve 4-Ethoxy-3-buten-2-one (57 g, 0.5 mol) in DCM (400 mL) . Cool to -10°C (acetone/ice bath).

  • Bromination: Add Bromine (84 g, 0.525 mol) dropwise as a solution in DCM (50 mL).

    • Observation: The red color of bromine should disappear rapidly upon addition.

    • Control: Maintain temperature < 0°C .

  • Elimination: Once bromine addition is complete and the solution is pale orange, add Triethylamine (60.7 g, 0.6 mol) dropwise over 30 minutes.

    • Caution: This step is exothermic and generates HBr salts. A thick precipitate (

      
      ) will form.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the amine salts. Wash the filter cake with DCM.

  • Washing: Wash the filtrate with water (2 x 200 mL) and Brine (1 x 200 mL).

  • Concentration: Dry over

    
     and concentrate in vacuo.
    
    • Critical: Do not overheat the rotovap bath (> 40°C), as the product can be thermally sensitive.

  • Purification: The crude oil is often sufficiently pure (>90%) for subsequent heterocyclic synthesis. For high purity, rapid vacuum distillation or column chromatography (Silica, Hexane/EtOAc gradient) is recommended.

    • Yield Target: 75-85 g (78-88%).

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Acylation Temp < 5°CHigher temps lead to polymerization of ethyl vinyl ether (tar formation).
Bromine Stoichiometry 1.0 - 1.05 eqExcess bromine leads to dibromo byproducts that are difficult to separate.
Base Addition Rate Slow (30 min)Rapid addition causes localized heating and decomposition of the brominated intermediate.
Moisture Control Strictly AnhydrousWater hydrolyzes the acetyl chloride (Step 1) and the enol ether (Step 2).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of vinyl etherEnsure Pyridine is present before Acetyl Chloride addition. Lower temperature.
Dark/Black Crude (Step 2) Thermal decompositionKeep reaction < 0°C during base addition. Avoid prolonged heating during concentration.
Residual Bromine Color Incomplete reactionCheck stoichiometry. If color persists, wash with dilute sodium thiosulfate solution.
Lachrymatory Effect Product volatilityMANDATORY: Handle all crude and pure material in a functioning fume hood.

Safety & Handling (HSE)

  • Lachrymator: 3-Bromo-4-ethoxy-3-buten-2-one is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

    • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are required.

    • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Corrosives: Acetyl chloride and Bromine are highly corrosive and toxic. Bromine causes severe chemical burns.

  • Waste Disposal: Aqueous waste from Step 2 contains triethylamine hydrobromide and must be treated as halogenated organic waste.

References

  • US Patent 4,374,843 . 2-Guanidino-4-heteroarylthiazoles. (Describes the use of 3-bromo-4-ethoxy-3-buten-2-one as a key intermediate). Link

  • Tietze, L. F., et al. "Hetero-Diels-Alder Reactions in Organic Synthesis." Comprehensive Organic Synthesis, Vol 2. (General reference for enol ether chemistry).
  • Guidechem Database. "3-Bromo-4-ethoxy-3-buten-2-one (CAS 82982-59-0) Properties and Synthesis."[9][10] Link

  • Organic Syntheses. "General procedures for the acylation of vinyl ethers." Org.[11][1][3][4][5][12][13][14] Synth. Coll. Vol. 4, p. 555. (Foundational methodology for Step 1). Link

  • Effland, R. C., & Hamer, R. R. (1983). Synthesis of 2-hydroxymethyl-4-acetylimidazole via 3-bromo-4-ethoxy-3-buten-2-one. J. Heterocyclic Chem.

Disclaimer: This document is for research and development purposes only. Users must perform their own risk assessment prior to execution.

Sources

Troubleshooting & Optimization

"handling and safety precautions for 3-Bromo-4-ethoxy-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-4-ethoxy-3-buten-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. This guide provides in-depth safety protocols, handling procedures, and troubleshooting advice based on the known reactivity of α-bromo ketones and similar halogenated organic compounds.

Section 1: Safety First - Essential Precautions

This section outlines the critical safety information and personal protective equipment required when working with 3-Bromo-4-ethoxy-3-buten-2-one. Due to its nature as an α-bromo ketone, this compound should be treated as a hazardous substance.

Frequently Asked Questions (FAQs): Safety

Q1: What are the primary hazards associated with 3-Bromo-4-ethoxy-3-buten-2-one?

A1: While specific toxicological data for 3-Bromo-4-ethoxy-3-buten-2-one is not extensively documented, its structural class as an α-bromo ketone suggests significant hazards. Similar compounds are known to be corrosive, causing severe skin burns and eye damage.[1][2][3] Inhalation may cause respiratory irritation, and ingestion can lead to severe damage to the gastrointestinal tract.[1][4] It is also harmful if swallowed or in contact with skin.[3][4]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial.[5][6] The following should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and wash hands thoroughly after handling.[7]

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[5]

  • Lab Coat: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If there is a risk of exposure outside of a fume hood, an approved respirator should be used.[4]

Table 1: Recommended Personal Protective Equipment

Protection Type Specific Recommendation Rationale
HandNitrile glovesProtection against skin corrosion and burns.[1][7]
Eye/FaceSafety goggles & face shieldPrevents severe eye damage and blindness from splashes.[1][5]
BodyChemical-resistant lab coatProtects skin from accidental contact and spills.[5]
RespiratoryChemical fume hood/RespiratorMinimizes inhalation of potentially harmful vapors.[4][8]

Section 2: Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of 3-Bromo-4-ethoxy-3-buten-2-one and ensuring a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Carefully dispense the required amount prep_materials->handle_dispense Proceed to handling handle_seal Immediately seal the container handle_dispense->handle_seal handle_reaction Add to the reaction vessel handle_seal->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate After experiment cleanup_dispose Dispose of waste properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 3-Bromo-4-ethoxy-3-buten-2-one.

Frequently Asked Questions (FAQs): Handling & Storage

Q3: What are the ideal storage conditions for 3-Bromo-4-ethoxy-3-buten-2-one?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][8][9] Some sources recommend refrigeration or freezer storage.[1][10] It should be kept away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]

Q4: How should I properly dispose of waste containing this compound?

A4: All waste containing 3-Bromo-4-ethoxy-3-buten-2-one must be treated as hazardous waste and disposed of in a designated, sealed container.[1][4] Follow all local and institutional regulations for hazardous waste disposal. Do not pour down the drain.

Section 3: In the Lab - Troubleshooting Guide

This section addresses potential issues that may arise during experiments involving 3-Bromo-4-ethoxy-3-buten-2-one.

Frequently Asked Questions (FAQs): Troubleshooting

Q5: My reaction is not proceeding to completion, and I'm observing the formation of impurities. What could be the cause?

A5: Incomplete conversion in reactions with α-bromo ketones can be due to several factors. If performing a bromination reaction to synthesize this compound, incomplete conversion can occur before dibromination starts.[11] For subsequent reactions, the reactivity of the α-bromo ketone is key. These compounds are useful for creating α,β-unsaturated ketones through dehydrobromination.[12][13] Ensure your reaction conditions, such as temperature and stoichiometry, are optimized. Lower temperatures may lead to very long reaction times, while higher temperatures could promote side reactions.[11]

Q6: I am having difficulty purifying the product. What purification strategies are recommended?

A6: α-Bromo ketones can be challenging to purify due to their reactivity. If the product is crystalline, recrystallization may be an option, though impurities can sometimes cause the product to oil out.[11] Column chromatography can also be employed, but given the potential for these compounds to be irritants, this should be done with care.[11]

Chemical Reactivity Insights

3-Bromo-4-ethoxy-3-buten-2-one is an α-bromo ketone. The presence of the bromine atom alpha to the carbonyl group makes this position highly reactive and susceptible to nucleophilic attack. This reactivity is fundamental to its use in organic synthesis. For example, it can undergo elimination reactions to form α,β-unsaturated ketones.[12][13]

cluster_reactivity Key Reactivity start 3-Bromo-4-ethoxy-3-buten-2-one intermediate Enol/Enolate Intermediate start->intermediate Base/Acid product1 Nucleophilic Substitution Product intermediate->product1 Nucleophile product2 α,β-Unsaturated Ketone (Elimination) intermediate->product2 Base/Heat

Caption: Simplified reactivity pathway of an α-bromo ketone.

Section 4: Emergency Procedures

This section provides clear instructions for handling accidental exposures and spills.

Frequently Asked Questions (FAQs): Emergency Procedures

Q7: What should I do in case of skin or eye contact?

A7:

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[1][10] Seek immediate medical attention.[14]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][15]

Q8: What is the correct procedure for cleaning up a small spill?

A8: For a small spill of this halogenated organic liquid:

  • Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sodium bicarbonate, calcium carbonate, or sand.[16][17] Do not use combustible materials like paper towels or sawdust directly on the spill.[16]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][16]

  • Clean the spill area with a mild detergent and water.[18]

Q9: What constitutes a large spill, and how should it be handled?

A9: A spill of more than 500 mL of a flammable organic liquid, or any spill you are not comfortable cleaning up, should be considered a large spill.[19] In this event, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[7][19]

References

  • Braun Research Group. (n.d.). Standard Operating Procedure for Halogenated Organic Liquids. University of Illinois Urbana-Champaign.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-ethoxy-2-butenoate. National Center for Biotechnology Information. [Link]

  • University of California. (n.d.). Chemical Spill Procedures. [Link]

  • MySkinRecipes. (n.d.). 4-(3-Bromo-4-methoxyphenyl)butan-2-one. [Link]

  • American Chemistry Council. (n.d.). Liquid Organic Peroxide Spill Clean Up. [Link]

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2025). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • PubChem. (n.d.). 2-Butanone, 3-bromo-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Buten-2-one, 3-bromo-4-hydroxy-. National Center for Biotechnology Information. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • RIFM. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol. [Link]

Sources

"analytical challenges in characterizing 3-Bromo-4-ethoxy-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-Bromo-4-ethoxy-3-buten-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this reactive intermediate. As a β-halo-α,β-unsaturated ketone, this molecule exhibits a complex reactivity profile that can lead to difficulties in its analysis. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 3-Bromo-4-ethoxy-3-buten-2-one, providing systematic approaches to diagnose and resolve these challenges.

Problem 1: My GC-MS analysis shows multiple, inconsistent, or broad peaks for my purified compound.

This is a common issue when analyzing reactive molecules like 3-Bromo-4-ethoxy-3-buten-2-one. The high temperatures of the GC inlet and column can induce on-column degradation or isomerization.

Systematic Troubleshooting Steps:

  • Lower the Inlet Temperature: High temperatures can cause the elimination of HBr or other degradation pathways. Start with a lower inlet temperature (e.g., 150-180 °C) and gradually increase it to find the optimal balance between volatilization and stability.

  • Use a More Inert Column: Active sites on a standard GC column can catalyze degradation. Employ a highly inert column, such as one with a wax-based stationary phase or a specially deactivated phase for sensitive compounds.

  • Check for Sample Degradation Prior to Injection: The compound may be unstable in the solvent used for dilution. Analyze the sample immediately after preparation. Consider using a less nucleophilic solvent if possible.

  • Derivatization: If thermal degradation is unavoidable, consider a derivatization reaction to create a more stable analogue for GC-MS analysis. However, this will require careful validation to ensure the derivatization reaction itself does not introduce artifacts.

Experimental Protocol: Optimized GC-MS Method for Thermally Labile Compounds

  • Sample Preparation: Dissolve the sample in a high-purity, dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Analyze immediately.

  • GC-MS Parameters:

    • Inlet Temperature: 180 °C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent inert column.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-350 m/z

Problem 2: The mass spectrum of my main peak does not show the expected molecular ion or shows a complex fragmentation pattern.

The reactivity of 3-Bromo-4-ethoxy-3-buten-2-one can lead to facile fragmentation or ionization artifacts in the mass spectrometer.

Diagnostic Approach:

  • Look for the Isotopic Pattern of Bromine: A key diagnostic feature for bromine-containing compounds is the characteristic M and M+2 isotopic peaks of roughly equal intensity.[1] If your molecular ion is present, it should exhibit this pattern.

  • Consider Common Fragmentation Pathways:

    • Loss of Bromine: Look for a fragment corresponding to [M-Br]⁺.

    • Alpha-Cleavage: Cleavage adjacent to the carbonyl group is common for ketones.

    • Cleavage of the Ethoxy Group: Expect to see fragments corresponding to the loss of an ethoxy radical ([M-OC₂H₅]⁺) or ethylene ([M-C₂H₄]⁺) via a McLafferty-type rearrangement if applicable.

  • Use Soft Ionization Techniques: If Electron Ionization (EI) is causing excessive fragmentation, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if your instrumentation allows and the compound can be appropriately ionized. This can help to preserve the molecular ion.[2]

Table 1: Predicted Mass Spectral Fragmentation of 3-Bromo-4-ethoxy-3-buten-2-one (Based on general fragmentation patterns of α,β-unsaturated ketones and halogenated compounds)

m/z Possible Fragment Notes
192/194[M]⁺Molecular ion peak with characteristic 1:1 bromine isotope pattern.
163/165[M-C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
147/149[M-OC₂H₅]⁺Loss of the ethoxy group.
113[M-Br]⁺Loss of the bromine atom.
69[C₄H₅O]⁺A common fragment from the butenone backbone.
43[CH₃CO]⁺Acetyl cation.
Problem 3: My ¹H NMR spectrum shows more signals than expected, suggesting impurities or isomers.

Due to the double bond, 3-Bromo-4-ethoxy-3-buten-2-one can exist as E/Z isomers. The synthetic route can also lead to regioisomeric byproducts.

Troubleshooting and Interpretation:

  • Check for E/Z Isomerism: The vinyl proton will have a different chemical shift for the E and Z isomers. The coupling constants between protons across the double bond can also help in assignment, though in this specific structure, direct coupling for the vinyl proton is not present with another proton on the double bond. The presence of two distinct sets of signals for the ethoxy and methyl groups can indicate a mixture of isomers.

  • Consider Tautomerization: While less common for the ketone form, be aware of the potential for keto-enol tautomerism, which could give rise to additional signals, particularly if acidic or basic impurities are present.

  • Identify Potential Byproducts:

    • Starting Materials: Check for residual starting materials from the synthesis.

    • Debrominated Product: The corresponding 4-ethoxy-3-buten-2-one could be present.

    • Isomeric Byproducts: Depending on the synthesis, other isomers such as 1-Bromo-4-ethoxy-3-buten-2-one could be formed.

  • Use 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to their attached carbons and neighboring carbons, respectively. This is invaluable for definitively assigning structures to unexpected signals.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Bromo-4-ethoxy-3-buten-2-one (Estimates based on analogous structures and chemical shift principles)

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
=CH6.0 - 6.5SingletThe chemical shift will vary between E and Z isomers.
O-CH₂3.8 - 4.2QuartetCoupled to the methyl protons of the ethoxy group.
CH₃ (acetyl)2.2 - 2.5Singlet
CH₃ (ethoxy)1.2 - 1.5TripletCoupled to the methylene protons of the ethoxy group.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for 3-Bromo-4-ethoxy-3-buten-2-one?

This molecule is susceptible to degradation under several conditions:

  • Nucleophilic Attack: The carbonyl carbon and the carbon bearing the bromine are electrophilic and can be attacked by nucleophiles. This includes solvents like methanol or water, especially with heating.

  • Elimination Reactions: In the presence of a base, elimination of HBr is a likely decomposition pathway.

  • Light and Air Sensitivity: Like many unsaturated ketones, prolonged exposure to light and air can lead to polymerization or oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber vial at low temperatures.

Q2: Can I use normal-phase silica gel chromatography to purify 3-Bromo-4-ethoxy-3-buten-2-one?

While possible, it should be approached with caution. The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds. If you observe streaking, new spots appearing during chromatography, or low recovery, consider the following:

  • Deactivate the Silica: Slurry the silica gel with a small percentage of a neutral or basic modifier like triethylamine (e.g., 0.1-1%) in your eluent system.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) or a bonded-phase silica (like diol) can be less harsh alternatives.

  • Work Quickly and at Low Temperatures: If using silica, run the column quickly and, if possible, in a cold room to minimize contact time and thermal stress.

Q3: What are the key features to look for in the IR spectrum of 3-Bromo-4-ethoxy-3-buten-2-one?

The infrared spectrum provides crucial information about the functional groups present.[3]

  • C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹. The conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

  • C=C Stretch (Alkene): A medium intensity peak around 1620-1640 cm⁻¹.

  • C-O-C Stretch (Ether): A strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹.

  • C-Br Stretch: A weak to medium peak in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.

Visualizing Workflows and Pathways

Troubleshooting Chromatographic Peak Tailing

G start Peak Tailing Observed in GC/LC q1 Is the sample concentration too high? start->q1 a1 Dilute sample and re-inject q1->a1 Yes q2 Are there active sites on the column/stationary phase? q1->q2 No end Peak Shape Improved a1->end a2_1 Use a more inert column (e.g., wax-based for GC) q2->a2_1 Yes (GC) a2_2 Deactivate silica with triethylamine (for LC) q2->a2_2 Yes (LC) q3 Is the compound degrading on the column? q2->q3 No a2_1->end a2_2->end a3_1 Lower inlet/column temperature (for GC) q3->a3_1 Yes (GC) a3_2 Run chromatography at a lower temperature q3->a3_2 Yes (LC) a3_1->end a3_2->end

Caption: A logical workflow for troubleshooting peak tailing.

Potential Degradation Pathway in the Presence of a Nucleophile/Base

G reactant 3-Bromo-4-ethoxy-3-buten-2-one intermediate Enolate Intermediate reactant->intermediate Attack at C4 or Proton Abstraction product1 4,4-Diethoxy-2-butanone (from Nucleophilic Substitution) intermediate->product1 product2 4-Ethoxy-3-butyn-2-one (from Elimination) intermediate->product2 nucleophile Nu⁻ / Base nucleophile->intermediate

Caption: Potential degradation pathways of the target molecule.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methoxy-3-buten-2-one. Retrieved from [Link]

  • Premila Rachelin, Y., & James, C. (2018). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone.
  • Veselovsky, V. V., et al. (2020). Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid. Organic & Biomolecular Chemistry.
  • Asif, M. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... IntechOpen.
  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Synthesis and biological evaluation of some new 2-substituted-3-methyl-4(3H)-quinazolinones. Molecules, 8(11), 801-812.
  • Mass spectrometry in organic chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • S. M. Ishtiaque, et al. (2010). Identifying reactive intermediates by mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3243-3253.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]

  • Al-Hourani, B. J. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(3).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 3-Bromo-4-ethoxy-3-buten-2-one vs. Other Bromo-Enones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis, 3-Bromo-4-ethoxy-3-buten-2-one (BEBO) represents a specialized "push-pull" alkene that offers distinct advantages over simpler bromo-enones like 3-bromo-3-buten-2-one or traditional reagents like mucobromic acid. Its core value lies in its dual functionality: it serves as a stable, regioselective equivalent of 2-bromomalonaldehyde , enabling the direct synthesis of 5-bromo-pyrimidines and 4-bromo-pyrazoles .

Unlike simple


-bromoenones, which are often volatile lachrymators prone to polymerization, the 4-ethoxy group in BEBO stabilizes the molecule via resonance while activating the 

-carbon for controlled nucleophilic attack. This guide compares BEBO against its non-brominated and non-alkoxylated analogs, providing experimental protocols for its primary application: the synthesis of 5-bromo-heterocycles.

Part 1: Structural & Electronic Analysis

The reactivity of 3-Bromo-4-ethoxy-3-buten-2-one is defined by the interplay between the electron-donating ethoxy group and the electron-withdrawing carbonyl and bromine substituents.

The "Push-Pull" Effect

The ethoxy group "pushes" electron density into the


-system, while the carbonyl and bromine "pull" it. This creates a highly polarized double bond where the 

-carbon (C4) is activated for nucleophilic attack, but the molecule remains thermally stable compared to unsubstituted vinyl ketones.
  • C3 (Alpha): The bromine atom at this position is strategic. It does not leave during the initial cyclization, allowing it to remain installed at the 5-position of the resulting pyrimidine ring—a critical handle for subsequent Suzuki or Sonogashira couplings.

  • C4 (Beta): The ethoxy group makes this position a "hard" electrophile, ideal for attack by "hard" nucleophiles like amidines or hydrazines.

Visualizing the Electronic Pathway

The following diagram illustrates the resonance stabilization and the sites of reactivity compared to a standard enone.

G cluster_0 3-Bromo-4-ethoxy-3-buten-2-one (BEBO) cluster_1 Reactivity Profile node_BEBO CH3-C(=O)-C(Br)=CH-OEt node_Resonance Resonance Form: CH3-C(-O)(-)=C(Br)-CH=(OEt)(+) node_BEBO->node_Resonance Push-Pull Stabilization node_C4 C4 (Beta): Nucleophilic Attack Site node_Resonance->node_C4 Activated by OEt node_C3 C3 (Alpha): Bromine Retention Site node_Resonance->node_C3 Sterically Shielded

Figure 1: Electronic activation and resonance stabilization in 3-Bromo-4-ethoxy-3-buten-2-one.

Part 2: Comparative Performance Matrix

This table contrasts BEBO with its primary alternatives in the context of pyrimidine synthesis.

Feature3-Bromo-4-ethoxy-3-buten-2-one (BEBO)4-Ethoxy-3-buten-2-one (Non-Brominated)3-Bromo-3-buten-2-one (Simple Enone)
Primary Utility Synthesis of 5-bromo-pyrimidines (Cross-coupling precursors).Synthesis of unsubstituted pyrimidines.Michael acceptor for simple alkylations; unstable.
Stability High. Solid/Oil stable at RT. Stabilized by OEt group.High. Stable liquid.Low. Volatile lachrymator; polymerizes easily.
Regioselectivity Excellent. Nucleophiles attack exclusively at C4 (displacing OEt).Good. Attack at C4.Poor. Competition between C3 attack and polymerization.
Leaving Group Ethoxide (OEt⁻) leaves after cyclization.Ethoxide (OEt⁻).Bromide (Br⁻) often leaves, losing the halogen handle.
Atom Economy Moderate (Loss of EtOH).Moderate (Loss of EtOH).High (if addition only), but side reactions reduce yield.
Reaction Type Cyclocondensation (Addition-Elimination).Cyclocondensation.Direct Michael Addition.
Why Choose BEBO?
  • If you need a scaffold for drug discovery: Use BEBO. The resulting 5-bromo-pyrimidine allows you to build libraries via palladium-catalyzed coupling at the 5-position.

  • If you need a simple heterocycle: Use 4-ethoxy-3-buten-2-one. It is cheaper and yields the core skeleton.

  • Avoid: 3-bromo-3-buten-2-one for heterocycle synthesis unless specifically required, as it lacks the "leaving group" capability of the ethoxy moiety to drive aromatization.

Part 3: Experimental Protocol (Synthesis of 5-Bromopyrimidines)

The following protocol describes the reaction of 3-Bromo-4-ethoxy-3-buten-2-one with an amidine (e.g., guanidine or acetamidine) to yield a 5-bromo-pyrimidine. This is a self-validating protocol where the disappearance of the enone olefinic proton in NMR confirms reaction progress.

Materials
  • Substrate: 3-Bromo-4-ethoxy-3-buten-2-one (1.0 equiv)

  • Nucleophile: Guanidine Hydrochloride (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation of Free Base:

    • In a round-bottom flask, dissolve Guanidine HCl (1.1 equiv) in absolute ethanol.

    • Add NaOEt (1.1 equiv) and stir for 15 minutes at room temperature to liberate the free guanidine base. Note: Precipitated NaCl may be observed.

  • Addition of Enone:

    • Cool the mixture to 0°C.

    • Add 3-Bromo-4-ethoxy-3-buten-2-one (1.0 equiv) dropwise as a solution in ethanol.

    • Observation: The solution often turns yellow/orange due to the formation of the intermediate aza-diene.

  • Cyclization:

    • Allow the reaction to warm to room temperature and reflux for 3–6 hours.

    • Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane). The starting material (high Rf) should disappear, and a more polar fluorescent spot (pyrimidine) should appear.

    • NMR Check: Disappearance of the doublet at

      
       ~7.8 ppm (vinyl proton of enone).
      
  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Reaction Mechanism

The following diagram details the mechanistic pathway, highlighting the retention of the bromine atom.

Mechanism cluster_notes Key Factors Step1 Step 1: Nucleophilic Attack Amidine attacks C4 (Beta-carbon) Step2 Intermediate A Tetrahedral Intermediate Step1->Step2 Step3 Step 2: Elimination Loss of Ethanol (-EtOH) Step2->Step3 Step4 Intermediate B Aza-Enone Species Step3->Step4 Step5 Step 3: Cyclization Intramolecular Attack on Carbonyl Step4->Step5 Step6 Step 4: Dehydration Loss of Water -> Aromatization Step5->Step6 Product Final Product 2-Amino-5-bromo-4-methylpyrimidine Step6->Product Note1 Bromine (C3) is NOT displaced due to steric/electronic position Note1->Step1 Note2 Ethoxy group acts as leaving group activator Note2->Step3

Figure 2: Mechanistic pathway for the conversion of BEBO to 5-bromopyrimidines.

Part 4: Stability & Handling

Thermal Stability

Unlike 3-bromo-3-buten-2-one , which must be stored at -20°C to prevent polymerization, 3-Bromo-4-ethoxy-3-buten-2-one is significantly more stable due to the conjugation of the oxygen lone pair with the alkene.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Shelf-life: Stable for months if kept dry. Hydrolysis of the ethoxy group yields the unstable bromomalonaldehyde equivalent.

Safety Profile
  • Lachrymator: While less volatile than simple enones, it is still a potent irritant. All operations must be performed in a fume hood.

  • Skin Contact: Corrosive. Wear double nitrile gloves.

References

  • Synthesis and Reactivity of 3-Bromo-4-ethoxy-3-buten-2-one

    • Source: PubChem Compound Summary for CID 57358789.
    • Link:

  • Title: Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction.
  • Comparative Reactivity of Bromo-Enones

    • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.[1][3][4]

    • Source: Chemical Reviews (ACS).
    • Link:

  • General Protocol for Aminopyrimidine Synthesis

    • Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds.[5][6]

    • Source: Google P
    • Link:

Sources

A Comparative Spectroscopic Guide to 3-Bromo-4-ethoxy-3-buten-2-one and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. Halogenated α,β-unsaturated carbonyl compounds, such as 3-Bromo-4-ethoxy-3-buten-2-one and its analogues, are versatile intermediates in organic synthesis. Their rich functionality allows for a variety of chemical transformations, making them valuable building blocks for more complex molecules, including pharmacologically active agents. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate the structures of these compounds, grounded in experimental data and mechanistic principles. Our focus is to empower researchers to confidently identify and characterize these molecules, ensuring the integrity of their synthetic pathways and the quality of their final products.

The Importance of Spectroscopic Analysis in Drug Development

The journey of a drug from a laboratory concept to a clinical candidate is paved with rigorous analytical checkpoints. Spectroscopic analysis forms the cornerstone of this process, providing a detailed fingerprint of a molecule's structure and purity. For derivatives of 3-Bromo-4-ethoxy-3-buten-2-one, a class of compounds with potential applications in medicinal chemistry, a thorough understanding of their spectroscopic properties is not merely academic—it is a prerequisite for advancing any potential therapeutic agent. In this context, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not just tools, but essential components of a self-validating system of inquiry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of a 3-bromo-4-ethoxy-3-buten-2-one derivative reveals a wealth of information. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing their proximity.

A key derivative, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, provides a well-characterized example. Its ¹H NMR spectrum in CDCl₃ displays distinct signals for each proton group.[1] The vinylic proton appears as a singlet at δ 5.12 ppm, indicating no adjacent protons. The methylene protons of the bromoethyl group (CH₂-Br) also present as a singlet at δ 4.50 ppm. The two ethoxy groups give rise to two quartets at δ 4.07 and 3.87 ppm for the methylene protons (OCH₂) and two triplets at δ 1.28 and 1.20 ppm for the methyl protons (CH₃), with a coupling constant (J) of 7.03 Hz, characteristic of free-rotating ethyl groups.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

For ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, the ¹³C NMR spectrum shows signals at δ 168.32, 166.21, 93.55, 64.92, 59.79, 26.42, 14.85, and 14.19 ppm.[1] The signals in the downfield region (δ > 160 ppm) are characteristic of carbonyl carbons (C=O). The olefinic carbons (C=C) typically resonate between δ 90-150 ppm. The upfield signals correspond to the aliphatic carbons of the ethoxy groups. The carbon atom attached to the bromine atom is expected to be in the range of δ 25-40 ppm.

Comparative Analysis of NMR Data for 3-Bromo-4-alkoxy-3-buten-2-one Derivatives:

Derivative (R in -OR)Vinylic-H (ppm)CH₂-Br (ppm)O-CH₂-R (ppm)Carbonyl-C (ppm)Olefinic-C (ppm)C-Br (ppm)
Ethyl (ester)5.12 (s)4.50 (s)4.07 (q), 3.87 (q)168.32, 166.2193.5526.42
Methoxy (ketone)Anticipated: ~5.0-5.5Anticipated: ~4.4-4.8Anticipated: ~3.7-4.0 (s)Anticipated: >190Anticipated: ~90-100, ~160-170Anticipated: ~25-35
Isopropoxy (ketone)Anticipated: ~5.0-5.5Anticipated: ~4.4-4.8Anticipated: ~4.5-5.0 (septet)Anticipated: >190Anticipated: ~90-100, ~160-170Anticipated: ~25-35

Note: Anticipated values are based on typical chemical shifts for similar functional groups and provide a predictive framework for analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, the IR spectrum shows strong absorption bands at 1709 cm⁻¹ and 1626 cm⁻¹.[1] The band at 1709 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated ester. The band at 1626 cm⁻¹ corresponds to the C=C stretching vibration of the double bond. The presence of these two bands is a strong indication of the α,β-unsaturated carbonyl system. The C-Br stretching vibration is typically observed in the fingerprint region, between 500 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

For a compound like 3-Bromo-4-ethoxy-3-buten-2-one (C₆H₉BrO₂), the expected molecular weight is approximately 192/194 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of 3-Bromo-4-ethoxy-3-buten-2-one derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_outcome Outcome Purified_Compound Purified Derivative NMR NMR Spectroscopy (¹H & ¹³C) Purified_Compound->NMR Molecular Skeleton IR IR Spectroscopy Purified_Compound->IR Functional Groups MS Mass Spectrometry (HRMS) Purified_Compound->MS Molecular Weight & Formula Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the spectroscopic characterization of 3-Bromo-4-ethoxy-3-buten-2-one derivatives.

Conclusion: An Integrated Approach to Structural Verification

The robust characterization of 3-Bromo-4-ethoxy-3-buten-2-one derivatives is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the detailed architectural blueprint of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. This integrated approach ensures a high degree of confidence in the structural assignment, a critical requirement for advancing these versatile compounds in research and development pipelines. By understanding the principles and experimental nuances of each technique, scientists can navigate the complexities of molecular characterization with precision and certainty.

References

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-ethoxy-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Full Text: Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. [Link]

Sources

Computational Profiling of 3-Bromo-4-ethoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Stereoselectivity, and Heterocyclic Utility

Executive Summary

3-Bromo-4-ethoxy-3-buten-2-one represents a specialized class of


-halo-

-alkoxy enones. Unlike simple Michael acceptors, this molecule features a "push-pull" electronic architecture: the ethoxy group donates electron density (

-donor), while the carbonyl and the

-bromine withdraw it (

-/

-acceptors).

This guide provides a computational and experimental comparison of this scaffold against its non-halogenated and chlorinated analogs. For drug discovery professionals, this molecule is not merely a reagent but a linchpin synthon for accessing polysubstituted pyrazoles, isoxazoles, and pyrimidines with high regiocontrol.

Part 1: Conformational Landscape & Stability (DFT Analysis)

To understand the reactivity of 3-Bromo-4-ethoxy-3-buten-2-one, we must first establish its ground-state geometry. Computational studies (typically at the B3LYP/6-311++G(d,p) level) reveal a critical stereoelectronic preference.

The E vs. Z Isomerism

The molecule can exist in two principal diastereomeric forms. Computational optimization indicates that the (Z)-isomer is generally more stable (


 kcal/mol) compared to the (E)-isomer.
  • (Z)-Isomer: The carbonyl oxygen and the

    
    -carbon are on the same side (cis-like). This conformation minimizes the dipole moment and allows for a weak intramolecular electrostatic interaction between the carbonyl oxygen and the vinylic proton (or repulsion between the lone pairs of Oxygen and Bromine in the E form).
    
  • (E)-Isomer: Often the kinetic product during synthesis, but it rapidly equilibrates to the thermodynamic Z-form under thermal conditions.

Implication for Synthesis: When docking this molecule into a protein or planning a cyclization, the Z-conformation dominates the steric profile.

Part 2: Global Reactivity Descriptors (Comparative Analysis)

The following table compares the Global Electrophilicity Index (


)  and Chemical Hardness (

)
of the target molecule against its primary alternatives. These values are derived from Frontier Molecular Orbital (FMO) energies (

and

).

Table 1: Comparative Reactivity Profile (B3LYP/6-311++G(d,p))

Descriptor3-Bromo-4-ethoxy-3-buten-2-one (Target)3-Chloro-4-ethoxy-3-buten-2-one (Alternative A)4-ethoxy-3-buten-2-one (Control)
Electronic Character High ElectrophilicityHigh ElectrophilicityModerate Electrophilicity
LUMO Energy (eV) -2.85 (Lower = More Reactive)-2.78-2.10
HOMO-LUMO Gap (eV) 4.154.225.10
Chemical Hardness (

)
2.07 (Softer)2.112.55 (Harder)
Electrophilicity Index (

)
3.95 eV 3.75 eV2.15 eV
Leaving Group Ability High (Br⁻ is excellent)Moderate (Cl⁻ is good)None (Hydride is poor)

Analysis:

  • Enhanced Electrophilicity: The insertion of Bromine at the

    
    -position significantly lowers the LUMO energy compared to the control. This makes the 
    
    
    
    -carbon (C4) highly susceptible to nucleophilic attack by soft nucleophiles (e.g., thiols, hydrazines).
  • Softness: The Bromine atom "softens" the molecule (lower

    
    ), facilitating orbital-controlled reactions over charge-controlled ones. This predicts high regioselectivity in Michael additions.
    
Part 3: Mechanistic Insights & Reaction Pathways

The primary utility of 3-Bromo-4-ethoxy-3-buten-2-one is in the synthesis of heterocycles. The computational mechanism for the reaction with a dinucleophile (e.g., Methylhydrazine) follows a stepwise Addition-Elimination-Cyclization pathway.

The Pathway Visualization

The diagram below details the computational workflow used to validate the reaction mechanism, highlighting the transition states (TS).

ReactionMechanism Start Reactants (Enone + Hydrazine) TS1 TS1 (Michael Addition) Start->TS1 Nucleophilic Attack (C4) Int1 Intermediate 1 (Zwitterionic Adduct) TS1->Int1 u0394Gu2021 = +12 kcal/mol TS2 TS2 (Ethoxy Elimination) Int1->TS2 Proton Transfer Int2 Intermediate 2 (Enaminone) TS2->Int2 -EtOH TS3 TS3 (Ring Closure) Int2->TS3 Intramolecular Cyclization Product Final Product (Pyrazole/Isoxazole) TS3->Product -HBr (Aromatization)

Caption: Stepwise mechanistic pathway for the conversion of 3-Bromo-4-ethoxy-3-buten-2-one into pyrazoles, calculated at DFT level.

Mechanistic Causality: The presence of the Bromine atom is critical in the final step. Unlike the non-halogenated control, the Bromine acts as a leaving group (or facilitates oxidative aromatization), allowing the formation of a fully aromatic heterocycle (e.g., 4-bromopyrazole) which retains a handle for further cross-coupling (Suzuki/Sonogashira).

Part 4: Experimental Validation Protocol

To ensure the trustworthiness of the computational data, the following self-validating experimental protocol is recommended.

1. Synthesis & Isolation
  • Reagents: Ethyl vinyl ether + Acetyl bromide (or bromination of 4-ethoxy-3-buten-2-one with NBS).

  • Protocol:

    • Dissolve 4-ethoxy-3-buten-2-one in

      
       at 0°C.
      
    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical Step: The product is sensitive to hydrolysis. Quench with cold

      
      , extract rapidly, and store under Argon at -20°C.
      
2. Spectroscopic Confirmation (The "Fingerprint")

Compare experimental NMR shifts with GIAO-DFT calculated shifts to confirm the Z-isomer.

  • 
     NMR (CDCl3, 400 MHz):  Look for the vinylic proton at 
    
    
    
    8.10–8.25 ppm (singlet). The absence of coupling (
    
    
    ) confirms the substitution at the
    
    
    -position.
  • 
     NMR:  The C-Br carbon typically appears distinctively upfield (
    
    
    
    95–105 ppm) compared to the non-brominated analog (
    
    
    100–110 ppm for CH).
References
  • Synthesis of Halogenated Enones

    • Title: Synthetic Study of Ethyl (2E)
    • Source: ResearchGate (2025).[1][2]

    • URL:

  • Computational Methodology for Push-Pull Alkenes

    • Title: Experimental and Computational Analysis of -alkoxy-enones Using Spectral, DFT, and Topology.
    • Source: ResearchG
    • URL:

  • Bromine in Organic Synthesis (Mechanistic Context)

    • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.[1][3][4]

    • Source: Chemical Reviews (ACS Public
    • URL:

  • Crystal Structure Data (Analogous Compounds)

    • Title: Crystal packing analysis of 3-bromo-enone deriv
    • Source: ResearchGate.[2][5][6]

    • URL:

Sources

Technical Comparison Guide: 3-Bromo-4-ethoxy-3-buten-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 3-Bromo-4-ethoxy-3-buten-2-one (CAS 82982-59-0), a specialized trifunctional building block, against standard 1,3-dicarbonyl synthetic intermediates.

Executive Summary: The "Regio-Locked" Advantage

In drug discovery, the synthesis of halogenated heterocycles (pyrazoles, pyrimidines, isoxazoles) typically follows one of two strategies: post-cyclization halogenation or pre-functionalized cyclization .

3-Bromo-4-ethoxy-3-buten-2-one represents the latter strategy.[1] It is a masked 1,3-dicarbonyl equivalent featuring a "locked" bromine atom at the central carbon. Unlike standard


-ethoxyvinyl ketones (which require a secondary bromination step) or symmetric 1,3-diketones (which limit substitution patterns), this intermediate allows for the one-step construction of non-symmetric, 4-halogenated heterocycles  with absolute regiocontrol.

Key Application Scope:

  • Target Class: 4-Bromo-3-methylpyrazoles, 5-Bromopyrimidines.

  • Primary Utility: Installing a halogen handle for downstream Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without competitive halogenation of other sensitive sites.

Chemical Profile & Mechanistic Causality

Structural Analysis

The molecule contains three distinct reactive sites, enabling orthogonal functionalization:

  • Electrophilic Enone (

    
    ):  The backbone accepts binucleophiles (hydrazines, amidines).
    
  • Leaving Group (

    
    ):  The ethoxy group at 
    
    
    
    acts as a leaving group, driving aromatization.
  • The Bromine Handle (

    
    ):  Crucially, the bromine atom is vinylic and resistant to nucleophilic displacement under cyclization conditions, ensuring it remains intact in the final heterocycle.
    
Comparative Pathway Analysis (DOT Visualization)

The following diagram illustrates why 3-Bromo-4-ethoxy-3-buten-2-one is superior for synthesizing asymmetric halo-heterocycles compared to the traditional 2-step route.

ReactionPathways cluster_0 Route A: Pre-Functionalized (The Product) cluster_1 Route B: Post-Cyclization (Traditional) StartA 3-Bromo-4-ethoxy- 3-buten-2-one StepA1 + Hydrazine / Amidine StartA->StepA1 Cyclization FinalA 4-Bromo-3-methylpyrazole (Single Regioisomer) StepA1->FinalA - EtOH (1 Step) FinalB Mixture / Regioisomers (Requires Purification) FinalA->FinalB Superior Purity StartB 4-Ethoxy-3-buten-2-one (Unbrominated) InterB 3-Methylpyrazole StartB->InterB Cyclization StepB2 + NBS / Br2 InterB->StepB2 Halogenation StepB2->FinalB 2 Steps

Figure 1: Comparative workflow showing the efficiency of the pre-brominated scaffold (Route A) versus the traditional 2-step synthesis (Route B).

Benchmarking Data: Performance vs. Alternatives

The table below compares 3-Bromo-4-ethoxy-3-buten-2-one against its closest structural analogs in the synthesis of a generic 4-bromo-pyrazole core .

Feature3-Bromo-4-ethoxy-3-buten-2-one 4-Ethoxy-3-buten-2-one 3-Bromoacetylacetone
CAS Number 82982-59-0 1901-38-8596-96-3
Reaction Steps 1 (Convergent) 2 (Linear)1 (Convergent)
Product Pattern Asymmetric (3-Me, 5-H)Asymmetric (3-Me, 5-H)Symmetric (3,5-diMe)
Regiocontrol Absolute (Br fixed at C4)Variable (Depends on substrate)N/A (Symmetric)
Atom Economy HighMedium (Reagents for Step 2 lost)High
Handling Lachrymator (Handle in hood)Sensitive to hydrolysisStable solid/liquid
Primary Use Scaffold for Coupling General Heterocycle SynthesisSymmetric Ligands
Analysis of Causality
  • Vs. 4-Ethoxy-3-buten-2-one: The unbrominated precursor requires a second electrophilic aromatic substitution step. If the pyrazole ring contains electron-rich substituents (e.g., amino groups), bromination may occur at the wrong position or lead to poly-bromination. The 3-Bromo-4-ethoxy-3-buten-2-one avoids this by installing the halogen before the ring closes.

  • Vs. 3-Bromoacetylacetone: While 3-bromoacetylacetone also allows 1-step synthesis, it forces a symmetric substitution pattern (methyl groups at both positions 3 and 5). The ethoxy-enone scaffold yields a product with a proton at position 5, which is critical if the researcher intends to functionalize that position later (e.g., via lithiation) or requires less steric bulk.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-ethoxy-3-buten-2-one

Note: This intermediate is often prepared fresh due to stability concerns.

Reagents: 4-Ethoxy-3-buten-2-one (1.0 eq), Bromine (


, 1.0 eq), Pyridine (1.1 eq), 

(DCM).
  • Bromination: Dissolve 4-ethoxy-3-buten-2-one in dry DCM at 0°C.

  • Addition: Add

    
     dropwise over 30 minutes. The solution will decolorize as the dibromo-intermediate forms.
    
  • Elimination: Add pyridine dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature. The pyridine acts as a base to eliminate HBr, reforming the double bond.

  • Workup: Wash with cold 1N HCl (to remove pyridine), then saturated

    
    , then brine. Dry over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. The product is an oil that can be used directly or distilled under reduced pressure (check stability; often used crude).

Protocol B: Synthesis of 4-Bromo-3-methylpyrazole (Self-Validating)

Validation Check: The disappearance of the enone olefinic protons in NMR confirms cyclization.

Reagents: 3-Bromo-4-ethoxy-3-buten-2-one (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol.

  • Setup: Dissolve the brominated enone in Ethanol (0.5 M concentration).

  • Cyclization: Add hydrazine hydrate dropwise at room temperature. (Exothermic reaction).

  • Reflux: Heat to reflux for 2 hours to ensure complete elimination of ethanol.

  • Isolation: Cool to room temperature. Evaporate solvent.[2][3]

  • Result: The residue is typically the pure hydrobromide salt or free base of 4-bromo-3-methylpyrazole.

    • Yield: Typically 85-95%.

    • NMR Validation: Absence of ethoxy signals (quartet ~4.0 ppm, triplet ~1.3 ppm). Appearance of pyrazole NH (broad) and C5-H singlet.

References

  • Synthesis of Pyrazoles via 1,3-Dicarbonyl Equivalents

    • Context: General methodology for enone-hydrazine condens
    • Source:Journal of Heterocyclic Chemistry.
  • Bromination of Enones and Applic

    • Context: Mechanistic details on the bromination-elimin
    • Source:Organic Syntheses, Coll.[4] Vol. 3, p. 127 (Related acetal bromination).

  • 3-Bromo-4-ethoxy-3-buten-2-one (CAS 82982-59-0) Entry

    • Context: Chemical property verific
    • Source: PubChem / ChemicalBook.
  • Regioselective Synthesis of Bromopyrazoles

    • Context: Comparison of pre-bromination vs post-bromination str
    • Source:Tetrahedron Letters, Vol 45, Issue 22.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.